Product packaging for Gadolinium sulfate(Cat. No.:CAS No. 155788-75-3)

Gadolinium sulfate

Cat. No.: B137949
CAS No.: 155788-75-3
M. Wt: 602.7 g/mol
InChI Key: QLAFITOLRQQGTE-UHFFFAOYSA-H
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Description

Significance of Gadolinium-Based Compounds in Contemporary Materials Science and Chemistry

Gadolinium (Gd), a rare-earth element, possesses unique physicochemical properties that make its compounds indispensable in numerous areas of modern science and technology. zut.edu.pl One of its most notable characteristics is its strong paramagnetism at room temperature, stemming from its seven unpaired electrons in the 4f shell. researchgate.net This property is harnessed in the field of medical imaging, where chelated gadolinium compounds serve as essential contrast agents for Magnetic Resonance Imaging (MRI). researchgate.netresearchgate.netakjournals.com These agents enhance the clarity and detail of MRI scans, aiding in the diagnosis of a wide range of conditions, including cancerous tumors. akjournals.comnih.gov

Beyond medicine, gadolinium compounds are integral to materials science. They are used in the production of high-performance alloys; for instance, adding as little as 1% gadolinium can improve the workability and resistance to high temperatures and oxidation of iron and chromium alloys. akjournals.com These compounds are also critical components in the manufacturing of magnets, electronic components, and data storage disks. akjournals.com In the nuclear industry, gadolinium's high neutron absorption cross-section makes it a valuable material for control rods and shielding in nuclear reactors, contributing to their safe and efficient operation. zut.edu.plakjournals.com Furthermore, gadolinium compounds that exhibit fluorescence, such as gadolinium oxysulfide, are used as phosphors in applications like X-ray intensifying screens and color television tubes. researchgate.netresearchgate.netaip.org

Overview of Sulfate (B86663) Ligand Chemistry and Its Role in Rare Earth Compound Synthesis

The sulfate ion (SO₄²⁻) is a versatile tetrahedral oxoanion that plays a significant role as a ligand in the coordination chemistry of rare-earth elements, including gadolinium. researchgate.net Sulfate ligands typically form inner-sphere complexes with trivalent rare-earth ions. Due to the large ionic radii and strong Lewis acid character of rare-earth cations, they favor high coordination numbers, and sulfate ligands can accommodate this by adopting various coordination modes. nih.gov A survey of crystal structures reveals that the sulfate ligand can bridge between two and ten metal ions, demonstrating its remarkable structural flexibility. researchgate.net In solid-state rare-earth sulfates, coordination numbers commonly range from 8 to 9.

The synthesis of rare-earth sulfate compounds often involves the reaction of a rare-earth oxide or hydroxide (B78521) with sulfuric acid. researchgate.net The solubility characteristics of these sulfates are crucial for separation and purification processes. For example, alkali sulfate precipitation is a method used in the processing of monazite (B576339) ore to separate the more soluble yttrium-group sulfates from the cerium-group sulfates. The coordination of the sulfate ligand to the metal center lowers its symmetry, which can be observed through techniques like infrared (IR) spectroscopy, where the characteristic vibrational modes of the sulfate group are split. researchgate.net This behavior, along with the formation of complex salts, is a key consideration in the crystallization and leaching processes used to obtain pure rare-earth concentrates. rsc.org

Historical and Current Trajectories in Gadolinium Sulfate Academic Investigations

The study of gadolinium compounds began with the discovery of the element itself by Jean Charles de Marignac in 1880, who identified its oxide spectroscopically. researchgate.net The element was named after the mineral gadolinite, which in turn was named for Finnish chemist Johan Gadolin. researchgate.net The pure metal was first isolated in 1935. researchgate.net Early research into rare-earth compounds, including sulfates, was heavily focused on developing methods for their separation and purification, such as fractional precipitation and crystallization.

A significant surge in research involving gadolinium occurred in the 1980s with the development of gadolinium-based contrast agents (GBCAs) for MRI. nih.gov This spurred extensive investigation into the coordination chemistry of gadolinium to create stable, chelated complexes suitable for in-vivo applications. nih.gov While much of this work focused on organic chelates, foundational compounds like this compound remained subjects of academic study for their fundamental properties.

Recent academic investigations into this compound have focused on its detailed thermal and structural properties. Studies using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have precisely characterized the dehydration and thermal decomposition of this compound octahydrate. zut.edu.plakjournals.com This research confirmed that the decomposition occurs in distinct steps, first forming an anhydrous salt, then gadolinium oxysulfate ((GdO)₂SO₄), and finally gadolinium oxide (Gd₂O₃). zut.edu.plresearchgate.net These studies also confirmed the existence of two polymorphic forms of anhydrous this compound and provided new X-ray diffraction (XRD) data for the high-temperature polymorph. zut.edu.plakjournals.com Spectroscopic methods, including Electron Paramagnetic Resonance (EPR), have been employed to characterize the intermediate products, providing insights into the local symmetry of the gadolinium ions throughout the decomposition process. zut.edu.plresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula Gd2O12S3 B137949 Gadolinium sulfate CAS No. 155788-75-3

Properties

IUPAC Name

gadolinium(3+);trisulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Gd.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAFITOLRQQGTE-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Gd+3].[Gd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Gd2(SO4)3, Gd2O12S3
Record name Gadolinium(III) sulfate
Source Wikipedia
URL https://en.wikipedia.org/w/index.php?title=Gadolinium(III)_sulfate&action=edit&redlink=1
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90890710
Record name Sulfuric acid, gadolinium(3+) salt (3:2)
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Molecular Weight

602.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13628-54-1, 155788-75-3
Record name Sulfuric acid, gadolinium(3+) salt (3:2)
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Record name Sulfuric acid, gadolinium(3+) salt (3:2)
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Record name Sulfuric acid, gadolinium(3+) salt (3:2)
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Record name Digadolinium(3+) trisulphate
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Record name Sulfuric acid, gadolinium(3+) salt (3:1)
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Synthetic Methodologies and Advanced Preparation Techniques for Gadolinium Sulfate Systems

Solution-Phase Routes for Gadolinium Sulfate (B86663) Materials

Solution-phase synthesis offers a versatile platform for the preparation of gadolinium sulfate materials with controlled properties. These methods involve the dissolution of gadolinium precursors in a suitable solvent, followed by a chemical reaction that leads to the formation and precipitation of the desired this compound product. The ability to manipulate reaction parameters such as concentration, temperature, pH, and the presence of additives allows for fine-tuning of particle size, morphology, and crystallinity.

Controlled Precipitation Approaches

Controlled precipitation is a widely utilized method for synthesizing this compound, typically in its hydrated form. This technique generally involves the reaction of a soluble gadolinium salt with a sulfate source in an aqueous solution under controlled conditions.

A common and straightforward approach is the reaction of gadolinium(III) oxide with dilute sulfuric acid. chemicalbook.com The subsequent crystallization from the solution yields gadolinium(III) sulfate octahydrate, Gd₂(SO₄)₃·8H₂O. chemicalbook.comontosight.ai The reaction can be represented as:

Gd₂O₃ + 3H₂SO₄ + 5H₂O → Gd₂(SO₄)₃·8H₂O chemicalbook.com

The control of precipitation is crucial for obtaining a product with desired characteristics. Factors such as the concentration of reactants, temperature, and the rate of addition of the precipitating agent can influence the nucleation and growth of crystals, thereby affecting the particle size distribution and purity of the final product. For instance, in the synthesis of other gadolinium compounds, the pH of the solution is a critical parameter that determines the formation of hydroxides or other species. researchgate.net While direct studies on the controlled precipitation of this compound focusing on morphology are less common in the provided results, the principles of precipitation from aqueous solutions are fundamental. The solubility of this compound in water decreases as the temperature rises, a property that can be exploited during the crystallization process. chemicalbook.com

In related systems, such as the precipitation of rare earth element phosphates from sulfate solutions, temperature and the stoichiometric quantity of the precipitating agent have been shown to significantly affect the precipitation yield. escholarship.org For example, increasing the temperature from 40 °C to 70 °C can slightly increase the precipitation yield of lanthanide phosphates. escholarship.org These principles can be extrapolated to the synthesis of this compound, where careful control of temperature and reactant stoichiometry is essential for optimizing the process. Furthermore, the presence of other ions can influence the precipitation process. For example, in phosphoric and sulfo-phosphoric media, the presence of sulfuric acid can reduce the coprecipitation of gadolinium. researchgate.net This highlights the importance of the chemical environment in controlling the precipitation of gadolinium salts.

Hydrothermal and Solvothermal Synthetic Procedures

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials from solutions at elevated temperatures and pressures. These methods are particularly advantageous for producing well-defined nanostructures with high purity and homogeneity. mdpi.com

Hydrothermal Synthesis: This technique utilizes water as the solvent in a sealed vessel, known as an autoclave. The high temperature and pressure facilitate the dissolution of reactants and subsequent crystallization of the product. For the synthesis of gadolinium-based materials, a typical hydrothermal process involves mixing a gadolinium precursor solution with a precipitating agent. mdpi.com The mixture is then sealed in a Teflon-lined autoclave and heated to temperatures typically above 150 °C for several hours (e.g., 6 to 24 hours). mdpi.com While the direct hydrothermal synthesis of this compound is not extensively detailed in the provided results, the synthesis of gadolinium hydroxides and oxides via this method is well-documented and provides a basis for understanding the process. mdpi.comias.ac.in For example, gadolinium hydroxide (B78521) nanorods can be produced by adjusting the pH of a gadolinium nitrate (B79036) solution with NaOH and heating it in an autoclave. ias.ac.in These hydroxide precursors can then be converted to oxides through calcination. ias.ac.in

In a related synthesis, gadolinium oxysulfate (Gd₂O₂SO₄) hollow spheres have been prepared via a template-free hydrothermal method using a urea-ammonium sulfate system. researchgate.net This indicates that sulfate-containing gadolinium compounds can be successfully synthesized under hydrothermal conditions. The process involves the hydrothermal reaction of gadolinium nitrate, L-cysteine, and urea (B33335) at 150 °C for 24 hours, followed by calcination. researchgate.net

Solvothermal Synthesis: This method is analogous to the hydrothermal route, but it employs non-aqueous solvents. The choice of solvent can significantly influence the morphology and properties of the resulting product. Organic solvents like glycol, toluene, or oleylamine (B85491) can be used instead of water. mdpi.com Solvothermal decomposition of gadolinium oleate (B1233923) has been used to prepare gadolinium hydroxide nanorods. researchgate.net Furthermore, highly ordered, disc-like gadolinium-doped magnesium zirconate has been synthesized via a solvothermal route, where the reaction time was a critical factor in controlling the final morphology. researchgate.net

These methods offer excellent control over the size, shape, and crystallinity of the final product, making them suitable for the synthesis of advanced this compound materials.

Sol-Gel Methods for Nanostructured this compound

The sol-gel method is a versatile wet-chemical technique used for the fabrication of materials, particularly oxides, as nanoparticles, thin films, and porous structures. mdpi.comstanfordmaterials.com It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. While the direct synthesis of this compound via the sol-gel method is not explicitly described in the provided search results, the synthesis of gadolinium oxide (Gd₂O₃) nanoparticles through this route is well-established and provides a framework for how such a process might be adapted. mdpi.comstanfordmaterials.comresearchgate.net

A typical sol-gel synthesis of gadolinium oxide involves the hydrolysis and condensation of a gadolinium precursor, such as gadolinium nitrate or gadolinium acetate (B1210297), in a suitable solvent. researchgate.net For instance, gadolinium nitrate can be used as a precursor with agar-agar acting as a stabilizer. mdpi.com The resulting gel is then dried and annealed at high temperatures (e.g., 700 °C) to form crystalline Gd₂O₃ nanoparticles. mdpi.comresearchgate.net The annealing temperature has a significant impact on the crystallinity and particle size of the final product. researchgate.net

A non-aqueous sol-gel approach using benzyl (B1604629) alcohol has also been demonstrated for the synthesis of various rare earth oxides, including Gd₂O₃. acs.org This method utilizes metal acetylacetonates (B15086760) as precursors and involves heating in benzyl alcohol, followed by calcination. acs.org This surfactant-free method can produce high-quality nanostructures. acs.org

For the synthesis of a sulfate-containing material, one could envision a modified sol-gel process where a sulfur source is incorporated into the initial sol. The general steps would likely involve:

Preparation of the Sol: Dissolving a gadolinium precursor (e.g., gadolinium nitrate or alkoxide) and a sulfate source in a suitable solvent, often with a catalyst to control the hydrolysis and condensation reactions.

Gelation: The sol is allowed to age, leading to the formation of a three-dimensional network, or gel.

Drying: The solvent is removed from the gel network, which can be done under various conditions to control the porosity of the final material.

Calcination: The dried gel is heated at a specific temperature to remove residual organics and induce crystallization of the this compound phase.

The sol-gel method's ability to produce highly porous structures and control composition at the molecular level makes it a promising route for creating nanostructured this compound with tailored properties for various applications. nih.gov

Solid-State Synthesis of Anhydrous and Hydrated this compound Phases

Solid-state synthesis, also known as the ceramic method, involves the reaction of solid reactants at high temperatures to produce a new solid product. This approach is fundamental for producing a wide range of inorganic materials, including anhydrous and hydrated phases of this compound.

High-Temperature Solid-State Reactions

High-temperature solid-state reactions are a conventional and powerful method for synthesizing thermally stable inorganic compounds. This technique typically involves intimately mixing powdered reactants and heating them at elevated temperatures for extended periods to promote diffusion and reaction between the solid particles.

For the synthesis of gadolinium-containing materials, solid-state reactions are often employed to produce oxides and other complex structures. For example, gadolinium zirconate (Gd₂Zr₂O₇) is prepared by a solid-state reaction. capes.gov.br Similarly, terbium-doped gadolinium oxide nanoparticles have been synthesized by milling gadolinium oxide and terbium oxide followed by laser ablation. mdpi.com

In the context of this compound, the anhydrous form, Gd₂(SO₄)₃, can be obtained through the thermal decomposition of the hydrated salt, Gd₂(SO₄)₃·8H₂O. The octahydrate loses its water of crystallization at around 400 °C. chemicalbook.com Further heating of anhydrous this compound leads to its decomposition at temperatures above 500 °C. chemicalbook.com A detailed study on the thermal decomposition of this compound octahydrate indicates that the decomposition of anhydrous this compound begins at 1256 K (983 °C). researchgate.net

Solid-state reactions can also be used to create gadolinium oxysulfide (Gd₂O₂S) from gadolinium oxide. One method involves reacting gadolinium oxide with a sulfur source at high temperatures. researchgate.net An indirect sulfur source method has been developed where gadolinium oxide is reacted with sodium sulfate and activated carbon. This method allows for the formation of pure phase Gd₂O₂S at 900 °C, which is a lower temperature than conventional solid-phase reactions that require temperatures above 1000 °C. google.com

The key parameters in high-temperature solid-state reactions are the temperature, reaction time, and the nature of the atmosphere (e.g., air, inert gas). researchgate.net These factors influence the reaction kinetics, phase purity, and crystallinity of the final product.

PrecursorsProductTemperature (°C)AtmosphereReference
Gd₂(SO₄)₃·8H₂OAnhydrous Gd₂(SO₄)₃~400- chemicalbook.com
Anhydrous Gd₂(SO₄)₃(GdO)₂SO₄>500- chemicalbook.com
Gd₂O₃, Na₂SO₄, Activated CarbonGd₂O₂S900Inert (CO₂) google.com
Gd₂O₃, SulfurGd₂O₂S:Pr-- researchgate.net

Mechanochemical Activation in this compound Synthesis

Mechanochemical synthesis is an emerging solid-state technique that utilizes mechanical energy, typically from ball milling, to induce chemical reactions and structural changes in materials. encyclopedia.pubmdpi.com This method offers several advantages, including the potential for solvent-free reactions, synthesis at lower temperatures, and the formation of nanocrystalline materials. mdpi.comrsc.org

The process involves placing the reactant powders in a mill with grinding media (balls). The high-energy collisions between the balls, the container walls, and the powder particles generate localized high pressure and temperature, which can activate the reactants and lead to the formation of new phases. rsc.org

While the direct mechanochemical synthesis of this compound is not explicitly detailed in the provided search results, the synthesis of other gadolinium compounds and various nanoparticles through this method has been reported, demonstrating its feasibility. For instance, the synthesis of Gd₂O₃ has been achieved through mechanochemical processing followed by heat treatment. encyclopedia.pub

Mechanochemical methods have been successfully applied to synthesize a wide range of metal oxide and sulfide (B99878) nanoparticles. researchgate.net The process often results in nanoparticles dispersed within a soluble salt matrix, which can be subsequently washed away to yield the pure nanoparticles. researchgate.net This approach has been shown to produce nanoparticles with small sizes, low agglomeration, and narrow size distributions. researchgate.net

For the synthesis of this compound, a potential mechanochemical route could involve milling a gadolinium precursor (e.g., gadolinium oxide or a gadolinium salt) with a sulfate source. The mechanical energy would promote the reaction between the solid reactants. This method could be particularly useful for producing anhydrous this compound directly or for creating nanostructured forms of hydrated this compound. The key variables to control in mechanochemical synthesis are the type of mill, milling speed, milling time, and the ball-to-powder ratio. rsc.org

ReactantsProductMethodKey FeaturesReference
Bulk materialsFine powderHigh-energy ball millingSolvent-free or minimal solvent encyclopedia.pub
Metal precursors, NaClPorous metal oxidesMechanochemically-assisted salt templatingEnvironmentally friendly rsc.org
Various precursorsNanoparticles (oxides, sulfides)Mechanochemical processingLow cost, small particle size, low agglomeration researchgate.net

Single Crystal Growth Techniques for this compound

The growth of large, high-quality single crystals of this compound is essential for fundamental studies of its physical properties and for certain optical applications. Due to the high melting point and thermal decomposition of this compound, melt-growth techniques like the Czochralski method are challenging. americanelements.com Therefore, solution-based growth methods are predominantly utilized.

Hydrothermal Synthesis Hydrothermal synthesis is a powerful method for crystallizing materials from high-temperature aqueous solutions at high vapor pressures. This technique allows for the growth of crystals at temperatures well below their melting points, avoiding decomposition. A notable example is the synthesis of single crystals of cesium this compound compounds.

In a specific study, single crystals of Cs[Gd(H2O)3(SO4)2]·H2O were successfully grown using a hydrothermal approach. acs.org The process involves sealing the reactants in a PTFE-lined autoclave and heating them for an extended period. acs.org The slow cooling that follows, combined with subsequent slow evaporation, facilitates the formation of well-defined, colorless, block-shaped crystals. acs.org The crystal structure of the resulting material can be precisely determined using single-crystal X-ray diffraction. acs.org

Interactive Table: Hydrothermal Synthesis Parameters for a this compound System

Parameter Value Source
Reactants Gd(NO3)3·6H2O, CsCl, Thallous Acetate (TAS) acs.org
Solvent 4 M HNO3 acs.org
Vessel 23 mL PTFE-lined autoclave acs.org
Temperature 200 °C acs.org
Dwell Time 60 hours acs.org
Cooling Rate 5 °C/h acs.org
Post-treatment Slow evaporation of the resulting solution acs.org

Flux Growth The flux growth method is another high-temperature solution growth technique suitable for materials with high melting points. This method involves dissolving the components of the target crystal in a molten salt, or "flux," which has a lower melting point than the target material itself. ucsb.edumdpi.com The crystal then grows from the supersaturated flux upon slow cooling. While specific reports on the flux growth of pure this compound are scarce, the technique has been successfully applied to other gadolinium compounds like gadolinium pyrosilicate (Gd2Si2O7) and yttrium iron garnet doped with gadolinium (Gd1.3Y1.7Fe5O12). researchgate.netacs.org The selection of an appropriate flux is critical; it must dissolve the this compound but not react with it to form stable, competing phases. ucsb.edu

Slow Evaporation Given that this compound is a water-soluble compound, single crystals of its hydrated forms, such as gadolinium(III) sulfate octahydrate, can be grown by the simple method of slow evaporation of a saturated aqueous solution at or near room temperature. americanelements.com This technique is less complex than hydrothermal or flux methods but typically yields smaller crystals and offers less control over polymorphism compared to high-temperature methods.

Crystallographic Analysis and Structural Elucidation of Gadolinium Sulfate Compounds

Single-Crystal X-ray Diffraction Studies of Gadolinium Sulfate (B86663) Hydrates and Anhydrates

Single-crystal X-ray diffraction (XRD) is a powerful technique for the unambiguous determination of a crystalline solid's atomic structure. For gadolinium sulfate, this method has been crucial in characterizing its most common hydrated form, gadolinium(III) sulfate octahydrate (Gd₂(SO₄)₃·8H₂O), as well as its anhydrous polymorphs.

Studies on single crystals of gadolinium(III) sulfate octahydrate have definitively established its crystal structure. It crystallizes in the monoclinic system, which is characterized by three unequal axes with one non-orthogonal angle. zut.edu.plresearchgate.net The specific space group has been identified as C2/c. zut.edu.plresearchgate.net The unit cell parameters, which define the dimensions of the fundamental repeating unit of the crystal, have been determined with high precision. zut.edu.pl

Table 1.zut.edu.pl

In the crystal structure of Gd₂(SO₄)₃·8H₂O, the gadolinium(III) ion (Gd³⁺) is eight-coordinated. Its coordination sphere is composed of four oxygen atoms from four different sulfate anions and four oxygen atoms from four water molecules. zut.edu.pl This arrangement of eight oxygen atoms around the central gadolinium ion forms a distorted square antiprism. zut.edu.pl This high coordination number is typical for larger lanthanide ions.

The sulfate (SO₄²⁻) anions act as bridging ligands, connecting the gadolinium centers to form a complex three-dimensional framework. The geometry of the sulfate anion, while generally tetrahedral, can exhibit slight distortions as a result of its coordination to the metal centers and its involvement in hydrogen bonding.

The eight water molecules of hydration in Gd₂(SO₄)₃·8H₂O are not merely occupying space within the crystal lattice; they are integral to the structure's stability. Four of these water molecules are directly coordinated to the Gd³⁺ ions, as mentioned above. The remaining four are held within the lattice by a network of hydrogen bonds. These hydrogen bonding networks, involving both the coordinated and uncoordinated water molecules as well as the oxygen atoms of the sulfate groups, create a robust three-dimensional supramolecular architecture. The precise localization of these water molecules and the mapping of the hydrogen bond network are critical achievements of single-crystal XRD analysis.

Analysis of Gadolinium Coordination Environment and Sulfate Anion Geometry

Powder X-ray Diffraction for Phase Identification and Lattice Parameter Refinement in this compound

Powder X-ray diffraction (PXRD) is an essential tool for identifying crystalline phases and monitoring structural changes in polycrystalline samples. For this compound, PXRD is routinely used to confirm the identity and purity of synthesized materials, such as Gd₂(SO₄)₃·8H₂O. oup.comoup.com The resulting diffraction pattern serves as a fingerprint for the compound, with peak positions and intensities corresponding to a specific crystal structure. For instance, the PXRD pattern of commercially produced this compound octahydrate shows excellent agreement with the standard pattern recorded in the International Centre for Diffraction Data (ICDD) database (ICPDS # 01-81-1794). oup.comoup.com

Furthermore, PXRD is instrumental in studying the thermal decomposition and phase transitions of this compound. researchgate.netresearchgate.net When Gd₂(SO₄)₃·8H₂O is heated, it dehydrates and eventually forms anhydrous Gd₂(SO₄)₃. This anhydrous material can initially be amorphous to X-rays before crystallizing into a specific polymorph upon further heating. researchgate.net PXRD allows for the identification of these different solid-state forms, including the low-temperature (β) and high-temperature (α) polymorphs of anhydrous Gd₂(SO₄)₃. zut.edu.plresearchgate.net By analyzing the diffraction patterns, lattice parameters for these phases can be refined, providing valuable data even when single crystals are not available.

Neutron Diffraction Studies for Light Atom Localization and Magnetic Structure Analysis

Neutron diffraction is a powerful crystallographic technique that is particularly advantageous for locating light atoms, such as hydrogen, and for determining the magnetic structure of a material. aps.org While X-rays are scattered by an atom's electron cloud, neutrons are scattered by the atomic nucleus. This makes neutron diffraction highly sensitive to the positions of hydrogen atoms (or their isotope, deuterium), which is invaluable for accurately mapping hydrogen bonding networks in hydrated compounds like Gd₂(SO₄)₃·8H₂O.

However, neutron diffraction studies on gadolinium-containing compounds face a significant challenge: natural gadolinium has the highest thermal neutron capture cross-section of any stable element. researchgate.net This extremely high absorption significantly reduces the intensity of the diffracted neutron beam, making experiments difficult and often requiring the use of specific, non-absorbing gadolinium isotopes, which are costly. Consequently, while neutron diffraction would be an ideal method for studying the detailed hydrogen bonding and potential magnetic ordering in this compound, there is a scarcity of such studies in the published literature.

Polymorphism and High-Pressure/Temperature Phase Transitions in this compound

This compound is known to exist in different crystalline forms, a phenomenon known as polymorphism. These polymorphs can be accessed through changes in temperature. The most well-documented transitions occur upon heating gadolinium(III) sulfate octahydrate. zut.edu.plresearchgate.net

The thermal decomposition process involves several stages:

Dehydration: The octahydrate loses its water molecules in a multi-step process at temperatures generally between 130°C and 400°C, leading to the formation of anhydrous Gd₂(SO₄)₃. chemicalbook.com

Crystallization of Amorphous Phase: The initially formed anhydrous this compound is often amorphous. Upon heating to approximately 390°C (663 K), it undergoes an exothermic crystallization into the low-temperature polymorphic form, β-Gd₂(SO₄)₃. researchgate.net

Polymorphic Transition: At a higher temperature of around 742°C (1015 K), β-Gd₂(SO₄)₃ undergoes an endothermic, monotropic phase transition to the high-temperature form, α-Gd₂(SO₄)₃. researchgate.net

Decomposition: Further heating above 900-983°C leads to the decomposition of the sulfate into gadolinium oxysulfate (Gd₂O₂SO₄) and ultimately to gadolinium oxide (Gd₂O₃) at very high temperatures. zut.edu.pl

Table 2.zut.edu.plresearchgate.net

While high-pressure studies have been conducted on other gadolinium compounds, such as the elemental metal and various alloys and phosphates, which show a sequence of structural phase transitions to more dense phases, specific data on the high-pressure behavior of this compound is not widely available in the literature. osti.govresearchgate.net

Structural Transformations under Extreme Conditions

The crystal structure of this compound undergoes significant transformations when subjected to high temperatures. These changes are critical for understanding the material's stability and the formation of different phases.

Thermal Transformations:

The most common hydrate, gadolinium(III) sulfate octahydrate (Gd₂(SO₄)₃·8H₂O), serves as the precursor for various anhydrous and oxysulfate phases upon heating. osti.gov Thermal analysis experiments, such as Differential Thermal Analysis (DTA) and Thermogravimetric (TG) analysis, have elucidated a multi-step decomposition process. zut.edu.pl

Upon heating, Gd₂(SO₄)₃·8H₂O first loses its water of crystallization. This dehydration is not a single event but occurs in a two-step mechanism between 130°C and 306°C. osti.gov The initial product is an amorphous form of anhydrous this compound (Gd₂(SO₄)₃). osti.gov

Further heating induces recrystallization of this amorphous material in the temperature range of 380-411°C, leading to the formation of a low-temperature crystalline modification, denoted as β-Gd₂(SO₄)₃. osti.gov This β-phase is stable up to approximately 750°C, at which point it undergoes a monotropic phase transition to a high-temperature α-modification, α-Gd₂(SO₄)₃. osti.gov The existence of these two polymorphic forms of anhydrous this compound has been confirmed through thermal analysis and X-ray diffraction (XRD) studies. zut.edu.pl

The α-Gd₂(SO₄)₃ phase remains stable until around 900°C (with decomposition starting at 1256 K or 983°C under a nitrogen atmosphere), where it begins to decompose into gadolinium oxysulfate (Gd₂O₂SO₄). osti.govzut.edu.pl A final decomposition step occurs at approximately 1200°C (onset at 1455 K or 1182°C), yielding gadolinium oxide (Gd₂O₃) as the final solid product. osti.govzut.edu.pl

The crystallographic details of the high-temperature α-Gd₂(SO₄)₃ phase have been determined from powder XRD data, revealing a monoclinic symmetry with the space group C2/c. osti.gov

High-Pressure Transformations:

Currently, specific research detailing the structural transformations of this compound under high-pressure conditions is not widely available in the reviewed literature. However, studies on other gadolinium compounds, such as gadolinium metal and gadolinium gallium garnet, show that gadolinium-containing materials can undergo a series of complex structural phase transitions to more dense phases at elevated pressures. aps.orgosti.govresearchgate.net Such transitions in the metal are driven by factors including s,p → d electron transfer. osti.gov While direct analogies cannot be drawn without specific experimental data for the sulfate, these studies suggest that Gd₂(SO₄)₃ would also likely exhibit pressure-induced phase transformations.

Mechanisms of Hydration and Dehydration Processes

The processes of hydration and dehydration in this compound are fundamentally linked to the coordination environment of the gadolinium ion and the stability of the crystal lattice.

Dehydration Mechanism:

The dehydration of gadolinium(III) sulfate octahydrate (Gd₂(SO₄)₃·8H₂O) is a key process that has been studied using thermal analysis techniques. The process occurs in two main stages when heated in air or a nitrogen atmosphere. zut.edu.plakjournals.com

Initial Water Loss: The first stage involves the loss of the majority of the water molecules.

Final Water Loss: The second stage completes the removal of crystal water, leading to the formation of anhydrous this compound. zut.edu.pl

Gd₂(SO₄)₃·8H₂O(s) → Gd₂(SO₄)₃(amorphous) + 8H₂O(g) osti.gov Gd₂(SO₄)₃(amorphous) → β-Gd₂(SO₄)₃(s) osti.gov

In the parent octahydrate structure, the gadolinium ion is coordinated by four oxygen atoms from water molecules and four oxygen atoms from the sulfate groups, forming a distorted square antiprism. osti.govzut.edu.pl The removal of these coordinated water molecules necessitates a significant rearrangement of the remaining sulfate ions to satisfy the coordination requirements of the Gd³⁺ ion in the resulting anhydrous structure.

Hydration Mechanism:

The hydration process involves the insertion of water molecules into the crystal structure of anhydrous this compound. The anhydrous form is hygroscopic, readily absorbing moisture from the air. chembk.com The reversible hydration/dehydration behavior is a characteristic feature of many metal sulfates and is explored for applications such as thermochemical heat storage. nih.gov The mechanism involves the coordination of water molecules to the metal cation and the formation of hydrogen bonds within the structure, which stabilizes the hydrated phases. While the general principles apply, specific mechanistic studies detailing the structural pathways of water molecule insertion into anhydrous this compound are not extensively detailed in the available literature.

Computational Crystallography and Structure Prediction Methodologies

Computational methods are increasingly valuable tools for predicting and understanding the crystal structures of inorganic compounds, including this compound. These methodologies complement experimental techniques like X-ray diffraction by providing insights into structural stability, electronic properties, and potential new phases.

While specific computational studies focusing exclusively on the prediction of this compound crystal structures are not prominently featured in the reviewed literature, the methodologies applied to related gadolinium and lanthanide compounds are directly relevant. Density Functional Theory (DFT) is a primary computational tool used to investigate the structural and thermodynamic properties of materials under various conditions. researchgate.net For instance, DFT calculations have been successfully used to study the effects of pressure on the structural properties of gadolinium gallium garnet (Gd₃Ga₅O₁₂), with results showing good agreement with experimental data. researchgate.net

Methodologies for Structure Prediction:

Ab Initio Calculations: Methods like DFT can be used to calculate the total energy of various potential crystal structures. The structure with the lowest energy is predicted to be the most stable. This approach can be used to explore polymorphic landscapes and predict phase transitions. For related rare-earth hydride oxides, computational chemistry has been used to guide syntheses by predicting stable structures. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of atoms in a crystal lattice at different temperatures and pressures. This can provide insights into the mechanisms of phase transitions, dehydration, and hydration by simulating the movement of water molecules and the rearrangement of the lattice.

Genetic Algorithms: These algorithms can be combined with energy calculations to search for stable crystal structures without prior assumptions, making them a powerful tool for structure prediction of new materials.

For this compound, these computational techniques could be applied to predict the structures of high-pressure phases, model the amorphous state formed upon dehydration, and elucidate the precise atomic-level mechanisms of the β-to-α phase transition. Such studies would be invaluable in complementing experimental findings and guiding the synthesis of new this compound-based materials with tailored properties.

Data Tables

Table 1: Crystallographic Data for this compound Compounds

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) β (°) Ref.
Gadolinium(III) Sulfate Octahydrate Gd₂(SO₄)₃·8H₂O Monoclinic C2/c 13.531 6.739 18.294 102.20 osti.govzut.edu.pl
α-Gadolinium(III) Sulfate (High-Temp.) α-Gd₂(SO₄)₃ Monoclinic C2/c 9.097 14.345 6.234 97.75 osti.gov

Spectroscopic Characterization of Electronic and Vibrational Properties in Gadolinium Sulfate

Vibrational Spectroscopy: Infrared and Raman Spectroscopic Investigations of Gadolinium Sulfate (B86663)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for examining the molecular vibrations within a compound. For gadolinium sulfate, these methods reveal crucial information about the sulfate anions, gadolinium-oxygen bonds, and the presence and interaction of water molecules.

Identification of Sulfate Anion Vibrational Modes

The sulfate ion (SO₄²⁻), a tetrahedral molecule, possesses four fundamental vibrational modes: the symmetric stretching mode (ν₁), the doubly degenerate bending mode (ν₂), the triply degenerate antisymmetric stretching mode (ν₃), and the triply degenerate bending mode (ν₄). In the free ion, some of these modes are only Raman-active or infrared-active due to symmetry constraints. However, in the crystalline environment of this compound, these selection rules can be relaxed, leading to the appearance of otherwise forbidden modes and the splitting of degenerate modes.

In the analysis of gadolinium oxysulfate, distinct sulfate absorption bands are observed. A broad band around 1130 cm⁻¹ appears at 400 °C and splits into three sharp peaks at 1198 cm⁻¹, 1121 cm⁻¹, and 1063 cm⁻¹ at 600 °C, which are assigned to the asymmetric stretching of SO₄²⁻ anions. nih.gov Similarly, the band at 680 cm⁻¹ in the precursor splits into three peaks at 663 cm⁻¹, 621 cm⁻¹, and 603 cm⁻¹ in the final product, corresponding to the deformation vibrations of the sulfate anions. nih.gov These splittings indicate a reduction in the symmetry of the sulfate ion within the crystal lattice.

Table 1: Vibrational Modes of the Sulfate Anion in Gadolinium Oxysulfate nih.gov

Vibrational ModeWavenumber (cm⁻¹) at 600 °C
Asymmetric Stretching (ν₃)1198, 1121, 1063
Deformation (ν₄)663, 621, 603

This table is interactive. Users can sort and filter the data.

Analysis of Gadolinium-Oxygen Bond Vibrations and Coordination Geometry

The interaction between the gadolinium cation (Gd³⁺) and the oxygen atoms of the sulfate groups can be investigated through the observation of Gd-O vibrational modes. These vibrations typically appear in the far-infrared region of the spectrum due to the relatively heavy mass of the gadolinium atom. The position and number of these bands provide information about the coordination number and geometry of the gadolinium ion.

In gadolinium(III) complexes with organic acids, the Gd(III)-Oxygen vibrations are found in the range of 150-780 cm⁻¹ in the infrared spectrum and 400-720 cm⁻¹ in the Raman spectrum. jmaterenvironsci.com For gadolinium oxide, a strong absorption band around 544 cm⁻¹ is attributed to the Gd–O bond's lattice vibration. ias.ac.in The coordination environment of Gd³⁺ in aqueous solution is typically eight or nine inner-sphere water molecules. nih.gov Upon complexation, these water molecules are displaced by the ligand's donor atoms. nih.gov

Elucidation of Water Molecule and Hydroxyl Group Interactions

Hydrated forms of this compound, such as this compound octahydrate (Gd₂(SO₄)₃·8H₂O), contain water molecules that can be distinguished spectroscopically. The presence of absorbed water, crystal water, and hydroxyl groups in gadolinium-organic precursors is revealed by broad bands around 3410 cm⁻¹ and a peak at 1640 cm⁻¹. nih.gov The weakening of the 3410 cm⁻¹ band and the disappearance of the 1640 cm⁻¹ peak with increasing temperature indicate the removal of these water molecules. nih.gov In studies of gadolinium(III)-malate complexes, a weak, broad vibration spectrum around 1650 cm⁻¹ also points to the existence of water molecules. jmaterenvironsci.com

Electronic Spectroscopy: UV-Visible and Luminescence Studies of this compound

Electronic spectroscopy provides information about the electronic energy levels of the gadolinium(III) ion and the processes of light absorption and emission.

Characterization of f-f Electronic Transitions of Gadolinium(III) Ions

The Gd³⁺ ion has a half-filled 4f shell (4f⁷), which results in a spherically symmetric ⁸S₇/₂ ground state. The electronic transitions within the 4f shell (f-f transitions) are parity-forbidden, leading to sharp and relatively weak absorption bands. instras.com

UV-Vis spectra of this compound solutions show major absorption peaks at 273, 276, 305, and 311 nm, which are characteristic of the Gd³⁺ ion. arxiv.org These peaks correspond to transitions from the ⁸S₇/₂ ground state to various excited states, including ⁶Iⱼ and ⁶Pⱼ levels. researchgate.net Specifically, the transitions are assigned as follows: 273 nm (⁸S₇/₂ → ⁶Iⱼ), 306 nm (⁸S₇/₂ → ⁶P₅/₂), and 311 nm (⁸S₇/₂ → ⁶P₇/₂). researchgate.net The lowest-energy f-f transition results in an emission line at approximately 312 nm. instras.comresearchgate.net

Table 2: UV-Visible Absorption Peaks of Gd³⁺ in this compound Solution arxiv.orgresearchgate.net

Wavelength (nm)Transition
273⁸S₇/₂ → ⁶Iⱼ
276-
305/306⁸S₇/₂ → ⁶P₅/₂
311⁸S₇/₂ → ⁶P₇/₂

This table is interactive. Users can sort and filter the data.

Photoluminescence and Energy Transfer Mechanisms in Doped this compound Systems

This compound can serve as a host material for various dopant ions, leading to interesting photoluminescence properties. The Gd³⁺ ion can act as a sensitizer (B1316253), absorbing energy and transferring it to the dopant ions (activators). mdpi.com This energy transfer can occur from the ⁶I or ⁶P levels of Gd³⁺ to the energy levels of the dopant ion. researchgate.net

For instance, in terbium-doped gadolinium oxysulfide (Gd₂O₂S:Tb³⁺), excitation of the gadolinium host lattice can lead to the characteristic green emission from Tb³⁺. mdpi.com The presence of gadolinium transitions in the excitation spectra of doped materials implies an efficient energy transfer process. researchgate.net Similarly, in europium-doped systems, excitation of Gd³⁺ at 273 nm results in the characteristic red emission from Eu³⁺, indicating an effective Gd³⁺ → Eu³⁺ energy transfer. researchgate.net The mechanisms governing this energy transfer can include energy transfer upconversion (UC-ETU), cross-relaxation (UC-CR), and excited-state absorption (UC-ESA). mdpi.com

Luminescence Quenching Phenomena and Sensitization Strategies

The luminescence of this compound can be quenched, or diminished, through various mechanisms, including concentration quenching and energy transfer to other ions or molecules. Concentration quenching occurs when the concentration of the emitting ion, in this case, Gd³⁺, is too high, leading to non-radiative energy transfer between adjacent ions. osti.gov The efficiency of this process is dependent on the distance between the gadolinium ions; shorter distances generally lead to less intense luminescence. researchgate.net Furthermore, certain anions, such as nitrate (B79036) (NO₃⁻) and thiocyanate (B1210189) (SCN⁻), have been shown to strongly quench the luminescence of aqueous gadolinium ions through an electron-exchange energy-transfer mechanism. rsc.org

To counteract quenching and enhance the luminescence of materials containing this compound, sensitization strategies are often employed. stanfordmaterials.com In this approach, a "sensitizer" ion or molecule absorbs the initial excitation energy and then efficiently transfers it to the "activator" ion, which is the species that emits light. mdpi.comresearchgate.net Gadolinium(III) itself can act as an effective sensitizer for other lanthanide ions. stanfordmaterials.commdpi.com For instance, in this compound octahydrate, efficient sensitization of terbium (Tb³⁺) luminescence is achieved through energy transfer from Gd³⁺. researchgate.net Similarly, Praseodymium (Pr³⁺) ions have also been used as sensitizers, where the Pr³⁺ → Gd³⁺ energy transfer mechanism differs depending on the hydration state and polymorphic form of the this compound. zut.edu.pl The choice of sensitizer and activator is crucial and depends on the desired emission wavelength and the overlap of their respective energy levels to ensure efficient energy transfer. mdpi.comresearchgate.net

The process of energy transfer can occur through different mechanisms, such as dipole-dipole interactions. researchgate.net The critical distance for energy transfer, which is the distance at which the probability of energy transfer equals the probability of de-excitation of the sensitizer, can be determined experimentally. researchgate.net In some host lattices, the energy transfer from Gd³⁺ to an activator like Tb³⁺ can occur through non-radiative processes with high efficiency. researchgate.net

Activator IonSensitizerHost Material ComponentObserved Emission
Terbium (Tb³⁺)Gadolinium (Gd³⁺)This compound OctahydrateGreen
Dysprosium (Dy³⁺)Gadolinium (Gd³⁺)This compoundBlue and Yellow
Praseodymium (Pr³⁺)Praseodymium (Pr³⁺)This compound-

Magnetic Resonance Spectroscopy: Electron Paramagnetic Resonance (EPR) of Gadolinium(III)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying materials with unpaired electrons, such as the gadolinium(III) ion in this compound. The Gd³⁺ ion has a ⁸S₇/₂ ground state, meaning it has seven unpaired electrons, making it highly suitable for EPR studies. researchgate.net EPR spectra of Gd³⁺ in sulfate host crystals can be complex due to the low symmetry of the crystal lattice and the high spin quantum number (S = 7/2) of the ion. researchgate.net

EPR measurements on this compound and its various hydrated and decomposed forms have been conducted using X-band spectrometers. zut.edu.pl The spectra are typically recorded as the first derivative of the power absorption as a function of the applied magnetic field. zut.edu.pl Temperature-dependent EPR studies, often carried out using helium-flow cryostats, provide valuable information about magnetic interactions and structural changes within the material. zut.edu.pl For instance, the EPR spectra of gadolinium compounds have been shown to change significantly with temperature. researchgate.net

Hyperfine and Superhyperfine Interactions in this compound

Hyperfine interactions in EPR refer to the coupling between the electron spin and the nuclear spin of the paramagnetic ion itself. For gadolinium, the odd isotopes ¹⁵⁵Gd and ¹⁵⁷Gd possess a nuclear spin (I=3/2), which leads to the splitting of EPR lines into a hyperfine structure. aps.org This interaction can be used to determine important parameters about the electronic and nuclear properties of the ion. aps.org The hyperfine structure can be complex, and its analysis provides detailed information about the electronic wavefunction of the Gd³⁺ ion.

Superhyperfine interactions arise from the coupling of the electron spin of the Gd³⁺ ion with the nuclear spins of the surrounding ligand atoms. In the case of this compound, these would be the nuclei of the oxygen atoms in the sulfate groups and any coordinated water molecules. These interactions are generally weaker than hyperfine interactions and may not always be resolved in the EPR spectrum. However, when observable, they provide direct information about the local coordination environment and the degree of covalency in the metal-ligand bonds. Pulsed EPR techniques, such as Hyperfine Sublevel Correlation (HYSCORE) spectroscopy, are particularly sensitive to these weak interactions. nih.gov

Spin Hamiltonian Parameters and Local Site Symmetry

The analysis of EPR spectra of Gd³⁺ in this compound is performed using a spin Hamiltonian, which is a mathematical model that describes the energy levels of the electron spin in the presence of a magnetic field and the crystal field. zut.edu.plroyalsocietypublishing.org The spin Hamiltonian includes terms for the electron Zeeman interaction (the interaction with the external magnetic field, characterized by the g-factor) and the zero-field splitting (ZFS), which describes the splitting of the spin states in the absence of a magnetic field due to the local crystal field. zut.edu.plnih.gov

The g-factor provides information about the electronic environment of the Gd³⁺ ion. zut.edu.pl The ZFS parameters are highly sensitive to the symmetry of the site occupied by the Gd³⁺ ion. researchgate.net For Gd³⁺ in low-symmetry environments, such as in orthorhombic sulfate crystals, the analysis can be complex, requiring the determination of multiple ZFS parameters. researchgate.net By simulating the experimental EPR spectra and optimizing the spin-Hamiltonian parameters, the local site symmetry of the Gd³⁺ ion can be determined. zut.edu.pl For instance, EPR studies have indicated that the symmetry of gadolinium ions in various forms of this compound is lower than orthorhombic. zut.edu.pl

ParameterDescriptionInformation Gained
g-factorDescribes the interaction of the electron spin with the external magnetic field. zut.edu.plElectronic environment of the Gd³⁺ ion.
Zero-Field Splitting (ZFS)Splitting of spin states in the absence of a magnetic field due to the crystal field. researchgate.netLocal site symmetry of the Gd³⁺ ion.

X-ray Absorption Spectroscopy: XANES and EXAFS Analysis of this compound

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and/or electronic structure of matter. It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.govnih.gov This technique is particularly useful for characterizing the gadolinium environment in materials like this compound.

Determination of Gadolinium Oxidation State and Local Coordination Environment

XANES analysis of the Gd L₃-edge can be used to determine the oxidation state of gadolinium in a compound. researchgate.net The position of the absorption edge is sensitive to the effective charge on the absorbing atom. For this compound, the Gd³⁺ oxidation state is expected and can be confirmed by comparing the XANES spectrum to that of known gadolinium standards. researchgate.netwikipedia.org The presence of a strong "white line" in the XANES spectrum is characteristic of the Gd³⁺ ion. nsf.gov

EXAFS provides information about the local coordination environment of the gadolinium ion, including the number, type, and distance of the nearest neighbor atoms. nih.gov By analyzing the oscillations in the EXAFS region, it is possible to determine the Gd-O bond lengths and coordination numbers in this compound. This information is crucial for understanding the structure of the compound, especially in its hydrated and amorphous forms. researchgate.net The Fourier transform of the EXAFS data provides a radial distribution function, showing peaks that correspond to shells of neighboring atoms. nih.govresearchgate.net

TechniqueInformation Obtained
XANESOxidation state of gadolinium. researchgate.net
EXAFSNumber, type, and distance of neighboring atoms (coordination environment). nih.gov

Probing Short-Range Order and Structural Distortions

EXAFS is a powerful tool for probing the short-range order around the gadolinium atom, even in materials that lack long-range crystallographic order, such as amorphous this compound. zut.edu.pl By analyzing the EXAFS data, it is possible to determine the Gd-S distances and gain insight into the arrangement of the sulfate groups around the gadolinium ions.

Furthermore, EXAFS can reveal subtle structural distortions in the local environment of the gadolinium ion. The Debye-Waller factor, which is a measure of the disorder in the system, can be extracted from the EXAFS analysis. nih.gov A larger Debye-Waller factor indicates greater structural or thermal disorder. By comparing the EXAFS data of different forms of this compound (e.g., anhydrous vs. hydrated), it is possible to identify changes in the local structure and the degree of distortion in the coordination sphere of the gadolinium ion.

Magnetic Phenomena and Advanced Magnetism Research in Gadolinium Sulfate Materials

Paramagnetic Behavior and Temperature Dependence of Magnetic Susceptibility in Gadolinium Sulfate (B86663)

Gadolinium sulfate exhibits paramagnetic behavior, a phenomenon attributed to the presence of unpaired electrons in the Gd³⁺ ions. stanfordmaterials.com In the absence of an external magnetic field, the magnetic moments of these ions are randomly oriented. When a magnetic field is applied, the moments tend to align with the field, resulting in a net magnetization. stanfordmaterials.com

The magnetic susceptibility (χ) of this compound is a measure of how much the material becomes magnetized in an applied magnetic field. Its temperature dependence is a key characteristic. For paramagnetic materials like this compound, the magnetic susceptibility is generally inversely proportional to temperature, following the Curie-Weiss law. acs.org This relationship indicates that as the temperature decreases, the magnetic susceptibility increases. acs.org

Research on various gadolinium compounds, including those with sulfate ligands, has confirmed this behavior. For instance, studies on gadolinium-based coordination polymers have shown that the product of magnetic susceptibility and temperature (χT) remains nearly constant at higher temperatures, which is consistent with the behavior of isolated Gd³⁺ ions. acs.org However, at very low temperatures, deviations from this ideal paramagnetic behavior can occur due to interactions between the Gd³⁺ ions. acs.org The temperature dependence of the magnetic susceptibility of gadolinium-based contrast agents has also been a subject of study, revealing a linear decrease in the susceptibility shift with increasing temperature in specific temperature ranges. nih.govnih.gov

Low-Temperature Magnetic Ordering and Exchange Interactions in this compound

At sufficiently low temperatures, the weak interactions between the Gd³⁺ ions in this compound can lead to a magnetically ordered state. This compound octahydrate, for example, is known to order magnetically at approximately 0.18 K. csic.es The nature of this ordering, whether ferromagnetic (spins align parallel) or antiferromagnetic (spins align antiparallel), is determined by the exchange interactions between the gadolinium ions.

Exchange interactions are quantum mechanical in origin and are mediated by the surrounding atoms, a phenomenon known as superexchange. In many gadolinium compounds, these interactions are very weak. aip.org For instance, in some gadolinium-based metal-organic frameworks, the Gd³⁺ ions are effectively decoupled by the organic ligands, leading to negligible magnetic exchange interactions. aip.org In other systems, weak antiferromagnetic or ferromagnetic interactions have been observed. mdpi.comgoogle.com The strength and nature of these interactions are highly dependent on the crystal structure, specifically the distance and bonding pathways between Gd³⁺ ions. uchile.cl Theoretical studies have explored these interactions, highlighting the role of gadolinium's 5d orbitals in the exchange mechanism. acs.org

Investigation of Magnetocaloric Effect in this compound-Based Compounds

The magnetocaloric effect (MCE) is the change in temperature of a material upon the application or removal of a magnetic field. This compound and its derivatives are of particular interest for their MCE, especially for low-temperature applications. aip.org The large magnetic moment of the Gd³⁺ ion is a key factor contributing to a significant MCE. aip.org

Adiabatic Demagnetization Refrigeration Principles

Adiabatic demagnetization refrigeration (ADR) is a technique that utilizes the MCE to achieve extremely low temperatures, often below 1 Kelvin. numberanalytics.com The process involves a paramagnetic material, such as this compound. britannica.comapexmagnets.com The fundamental steps of an ADR cycle are:

Isothermal Magnetization: The material is placed in a magnetic field while in thermal contact with a heat sink, causing the magnetic moments to align and release heat, which is absorbed by the sink. britannica.com

Adiabatic Demagnetization: The material is thermally isolated, and the magnetic field is slowly removed. As the magnetic moments randomize, the material's temperature decreases significantly. britannica.com

This compound was one of the first materials used to demonstrate the principle of ADR, successfully achieving temperatures below 0.25 Kelvin in early experiments. numberanalytics.comucl.ac.uk

Magnetic Entropy Change Measurements and Analysis

The MCE is quantified by the magnetic entropy change (ΔSM). This value can be calculated from isothermal magnetization measurements at various temperatures. aip.org For gadolinium-based compounds, a large magnetic entropy change is desirable for efficient magnetic refrigeration. aip.org

Research on various this compound-modified compounds and other gadolinium-based materials has yielded significant ΔSM values. For example, a this compound complex modified with formate (B1220265) exhibited a magnetic entropy change of 49.91 J kg⁻¹ K⁻¹ at 2 K for a magnetic field change of 7 T. acs.orgnih.gov Other gadolinium-based frameworks have also shown large magnetic entropy changes, with values as high as 57.6 J kg⁻¹ K⁻¹ and 59.8 J kg⁻¹ K⁻¹ at 2 K and 7 T. mdpi.com The table below summarizes the magnetic entropy changes for selected gadolinium-based materials.

Compound-ΔSm (J kg-1 K-1)Temperature (K)Magnetic Field Change (T)
Gd5(C4O4)(HCOO)3(CO3)2(OH)6·2.5H2O59.827
Gd2(OH)4SO457.627
[Gd(HCOO)(SO4)(H2O)]n49.9127

Crystal Field Effects and Magnetic Anisotropy in this compound

While the Gd³⁺ ion has a nominally spherical ⁸S ground state with no orbital angular momentum, the crystalline electric field created by the surrounding ions in the crystal lattice can cause a small splitting of these energy levels. csic.esaip.org This phenomenon is known as the crystal field effect. In this compound, these effects are generally small but can influence the magnetic properties at very low temperatures. csic.es

Magnetic anisotropy refers to the directional dependence of a material's magnetic properties. In this compound octahydrate, a small magnetic anisotropy has been observed, with the magnetic susceptibility varying slightly depending on the crystal direction. aps.orgaps.org This anisotropy arises from the crystal field, which can introduce a small degree of preference for the orientation of the magnetic moments. royalsocietypublishing.org Though small, this anisotropy can be significant at the very low temperatures relevant to ADR, as it can affect the ultimate temperature reached. csic.es

Theoretical Modeling of Magnetic Interactions and Spin Hamiltonians

To provide a quantitative description of the magnetic behavior of this compound, theoretical models are employed. The spin Hamiltonian is a mathematical formalism used to describe the energy levels of the Gd³⁺ ions, taking into account the effects of the crystal field and exchange interactions. aps.orgresearchgate.net

For a system of interacting Gd³⁺ ions, the spin Hamiltonian typically includes terms for the Zeeman interaction (the interaction with an external magnetic field), crystal field parameters, and exchange coupling constants. uchile.claps.org By fitting the parameters of the spin Hamiltonian to experimental data from techniques like electron paramagnetic resonance (EPR), a detailed understanding of the magnetic interactions can be obtained. aps.orgzut.edu.pl For example, in studies of gadolinium-doped lanthanum ethyl sulfate, the spin Hamiltonian was used to determine the crystalline-field parameters and the dipolar and exchange interaction constants. aps.org Such theoretical modeling is crucial for predicting and understanding the magnetic properties and for designing new materials with optimized magnetocaloric performance. acs.org

Thermal Behavior and Thermodynamic Properties of Gadolinium Sulfate Compounds

Thermogravimetric Analysis (TGA) of Dehydration and Thermal Decomposition Pathways of Gadolinium Sulfate (B86663)

Thermogravimetric analysis (TGA) has been instrumental in elucidating the thermal degradation of gadolinium sulfate octahydrate (Gd₂(SO₄)₃·8H₂O). Studies show that the dehydration and subsequent decomposition of this compound occur in a multi-step process. zut.edu.plakjournals.com

The dehydration of this compound octahydrate happens in two distinct stages. zut.edu.pl The initial phase involves the loss of the majority of water molecules, followed by the removal of the remaining water at a higher temperature. This two-step dehydration process suggests that the water molecules are bound with different energies within the crystal lattice.

Following complete dehydration, the anhydrous this compound (Gd₂(SO₄)₃) undergoes thermal decomposition. This process also occurs in two steps. zut.edu.pl The first stage of decomposition leads to the formation of gadolinium oxysulfate, (GdO)₂SO₄. researchgate.net As the temperature further increases, the gadolinium oxysulfate decomposes to the final product, gadolinium oxide (Gd₂O₃). zut.edu.plresearchgate.net The decomposition is accompanied by the evolution of gaseous products, primarily sulfur dioxide and oxygen. researchgate.net

The thermal decomposition pathway can be summarized by the following reactions:

Gd₂(SO₄)₃·8H₂O → Gd₂(SO₄)₃ + 8H₂O (Dehydration)

Gd₂(SO₄)₃ → (GdO)₂SO₄ + 2SO₂ + O₂ (Decomposition to oxysulfate)

(GdO)₂SO₄ → Gd₂O₃ + SO₂ + ½O₂ (Decomposition to oxide)

The precise temperatures at which these decomposition steps occur can be influenced by factors such as the heating rate and the surrounding atmosphere (e.g., air or nitrogen). zut.edu.pl For instance, the onset of decomposition to gadolinium oxysulfate and subsequently to gadolinium oxide occurs at higher temperatures in an air atmosphere compared to a nitrogen atmosphere. zut.edu.pl

Dehydration/Decomposition StageOnset Temperature (K) - N₂ AtmosphereMass Loss (%) - N₂ Atmosphere (Observed)Mass Loss (%) - N₂ Atmosphere (Calculated)
Dehydration Step 1373--
Dehydration Step 2473--
Decomposition to (GdO)₂SO₄1256--
Decomposition to Gd₂O₃145510.8610.72

Table 1: Thermal analysis data for the decomposition of Gd₂(SO₄)₃·8H₂O in a nitrogen atmosphere. Note that specific mass loss percentages for the initial dehydration steps were not detailed in the provided search results. zut.edu.pl

Differential Scanning Calorimetry (DSC) and Heat Capacity Measurements of this compound Phases

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal transitions of materials by measuring the difference in heat flow between a sample and a reference as a function of temperature. nih.govmarquette.edu For this compound, DSC studies, often performed in conjunction with TGA, reveal endothermic and exothermic events associated with dehydration, crystallization, and polymorphic transitions. zut.edu.plresearchgate.net

During the heating of this compound octahydrate, endothermic peaks are observed on the DSC curve corresponding to the multi-step dehydration process. zut.edu.pl An exothermic effect is also noted, which is attributed to the crystallization of the amorphous anhydrous this compound formed after dehydration. researchgate.net Furthermore, an endothermic effect not associated with a change in mass is observed at higher temperatures, indicating a polymorphic transition of the anhydrous Gd₂(SO₄)₃. researchgate.net This confirms the existence of at least two polymorphic forms of anhydrous this compound, a low-temperature α-form and a high-temperature β-form. zut.edu.plakjournals.com

The heat capacity of this compound octahydrate has been measured at very low temperatures, revealing anomalous thermal behavior below 1°K. capes.gov.braps.orgcapes.gov.br This is a significant finding for understanding the magnetic and thermodynamic properties of the material at cryogenic temperatures. Studies on gadolinium sulfides have also included measurements of heat capacity over a wide temperature range (300 to 1200 K), providing data on its thermal properties at high temperatures. researchgate.net

Thermal EventOnset Temperature (K) - N₂ AtmosphereType of Effect
Dehydration373, 473, 573Endothermic
Crystallization of anhydrous Gd₂(SO₄)₃663Exothermic
Polymorphic transition of Gd₂(SO₄)₃1015Endothermic
Decomposition of β-Gd₂(SO₄)₃1256Endothermic
Decomposition of (GdO)₂SO₄1455Endothermic

Table 2: Thermal events observed in the DTA curve of Gd₂(SO₄)₃·8H₂O in a nitrogen atmosphere. researchgate.net

Kinetic Analysis of Thermal Degradation Processes of this compound

The kinetic analysis of the thermal decomposition of this compound provides insights into the reaction mechanisms and rates of degradation. Various kinetic models and equations, such as the Freeman-Carroll, Coats-Redfern, and Horowitz-Metzger methods, are employed to determine kinetic parameters like activation energy (Ea), pre-exponential factor (A), and the reaction order from thermogravimetric data. nih.gov

Studies on the thermal decomposition of other gadolinium compounds, such as gadolinium alkanoates and acetate (B1210297), have utilized these methods to elucidate their degradation kinetics. researchgate.net For instance, the analysis of gadolinium alkanoates indicated a zero-order decomposition reaction. The negative values of the entropy of activation (ΔS) suggested a more ordered structure in the activated complex compared to the reactants, and the low values of the frequency factor (Z) pointed to a slow decomposition process.

In the case of gadolinium hydroxide (B78521) dehydration to gadolinium oxide, iso-conversional methods like the Kissinger-Akahira-Sunsose (KAS) method have been used to determine the activation energy. researchgate.net The reaction mechanism was identified using master plot methods, which suggested that an Avrami-Erofeev nucleation mechanism was dominant. researchgate.net While specific kinetic parameters for the thermal degradation of this compound were not detailed in the provided search results, the methodologies applied to similar gadolinium compounds are directly applicable.

High-Temperature Stability and Reaction Mechanisms in this compound Systems

The high-temperature stability of this compound is a critical factor for its potential applications in various fields. chemimpex.com Research has shown that anhydrous this compound is stable up to a certain temperature, beyond which it decomposes. zut.edu.plresearchgate.net The decomposition of anhydrous this compound begins at approximately 1256 K in a nitrogen atmosphere, leading to the formation of gadolinium oxysulfate ((GdO)₂SO₄). researchgate.net This intermediate compound is stable over a temperature range before it further decomposes to gadolinium oxide (Gd₂O₃) at around 1455 K. zut.edu.plresearchgate.net

The reaction mechanism at high temperatures involves the release of sulfur oxides (SO₂ and SO₃) and oxygen. researchgate.net The stability and decomposition pathway can be influenced by the surrounding atmosphere. For example, the thermal decomposition of anhydrous this compound to gadolinium oxysulfate, and the subsequent decomposition to gadolinium oxide, commence at higher temperatures in an air atmosphere compared to a nitrogen atmosphere. zut.edu.pl

Studies on the thermal oxidation of gadolinium thin films have also provided insights into high-temperature reactions. arxiv.org These studies have shown the formation of different phases of gadolinium oxide (monoclinic and cubic) depending on the oxidation temperature. arxiv.org This highlights the complexity of gadolinium chemistry at elevated temperatures and the importance of controlling reaction conditions to obtain desired products.

Advanced Functional Applications and Performance Mechanisms of Gadolinium Sulfate Based Materials

Principles of Magnetic Resonance Imaging Contrast Enhancement Using Gadolinium Sulfate (B86663) Complexes

Gadolinium(III)-based contrast agents are pivotal in magnetic resonance imaging (MRI) for enhancing the contrast between different tissues. radiopaedia.orgwikipedia.org Their efficacy is rooted in the paramagnetic properties of the gadolinium ion (Gd³⁺), which possesses seven unpaired electrons, the maximum possible for any atom. This characteristic allows it to significantly shorten the spin-lattice (T1) and spin-spin (T2) relaxation times of nearby water protons. radiopaedia.orgnih.gov In clinical practice, the T1-shortening effect is predominantly utilized to generate brighter signals on T1-weighted images, leading to what is known as positive contrast. nih.gov The effectiveness of a gadolinium-based contrast agent is quantified by its relaxivity (r₁ and r₂), which measures the increase in the relaxation rates (1/T₁ and 1/T₂) per unit concentration of the contrast agent. nih.govnih.gov

Water Proton Relaxivity and Spin-Lattice Relaxation (T1) Enhancement Mechanisms

The primary mechanism by which gadolinium complexes enhance T1 relaxation is through dipole-dipole interactions between the large magnetic moment of the Gd³⁺ ion and the nuclear spins of surrounding water protons. nih.gov This interaction creates fluctuating local magnetic fields that can induce transitions in the water proton spin states, accelerating their return to thermal equilibrium, a process known as spin-lattice relaxation. The Solomon-Bloembergen-Morgan (SBM) theory provides a framework for understanding the factors that govern this relaxation enhancement. pnas.org

1/T₁obs = 1/T₁d + r₁[CA]

where [CA] is the concentration of the contrast agent. nih.gov A higher relaxivity value indicates a more efficient contrast agent, allowing for equivalent contrast enhancement at lower concentrations. nih.gov This is particularly important for minimizing potential toxicity risks associated with gadolinium. nih.gov

Contribution of Inner-Sphere and Outer-Sphere Water Molecules to Relaxivity

The relaxivity of a gadolinium complex is a composite of contributions from different populations of water molecules interacting with the agent. These are categorized as inner-sphere, second-sphere, and outer-sphere contributions. nih.govresearchgate.net

Inner-Sphere Relaxivity : This arises from water molecules that are directly coordinated to the Gd³⁺ ion. nih.gov The protons of these inner-sphere water molecules experience the strongest interaction with the paramagnetic center. For most clinically used gadolinium chelates, there is typically one such water molecule (hydration number, q=1). nih.govmriquestions.com The effectiveness of this contribution is highly dependent on the residence lifetime (τm) of this water molecule, which is the average time it remains coordinated before exchanging with a bulk water molecule. nih.govnih.gov

Outer-Sphere Relaxivity : This contribution comes from water molecules that are not directly bonded to the gadolinium ion but diffuse in its vicinity. nih.govnih.gov These "outer-sphere" water molecules experience the fluctuating magnetic field of the complex as they move through the surrounding solvent. mriquestions.com While the interaction for any single outer-sphere water molecule is weaker than for an inner-sphere one, the sheer number of these molecules can make their collective contribution to relaxivity significant, often accounting for roughly 40% of the total relaxivity for conventional agents. nih.govmriquestions.com

Influence of Molecular Dynamics and Rotational Correlation Times on Relaxivity

The efficiency of the relaxation enhancement is critically dependent on the dynamics of the gadolinium complex and its interaction with water molecules. A key parameter in this regard is the rotational correlation time (τR) , which describes the time it takes for the complex to rotate by one radian. epfl.chchimia.ch

The rate of the dipolar interaction fluctuations, which drives relaxation, is influenced by τR, the electronic relaxation time of the gadolinium ion (T1e), and the water residence lifetime (τm). nih.gov For small-molecule contrast agents that tumble rapidly in solution, τR is very short. According to the SBM theory, increasing τR (i.e., slowing down the molecular tumbling) can lead to a significant increase in relaxivity, especially at the magnetic field strengths commonly used in clinical MRI. pnas.orgepfl.ch This is a primary strategy for designing high-relaxivity agents, often achieved by attaching the gadolinium complex to larger molecules or nanoparticles. pnas.orgnih.gov

Luminescent Materials and Phosphor Development Utilizing Gadolinium Sulfate

Gadolinium-based materials, including this compound and its derivatives like gadolinium oxysulfide and gadolinium oxide, serve as excellent host lattices for lanthanide ions to create luminescent materials and phosphors. mdpi.comrsc.org The unique electronic structure of the Gd³⁺ ion plays a crucial role in these applications.

This compound as a Host Matrix for Lanthanide Luminescence

Gadolinium-based host lattices are widely utilized due to their ability to facilitate efficient luminescence from doped lanthanide ions (activators). mdpi.comwpmucdn.com The Gd³⁺ ion itself has a 4f⁷ electronic configuration with a ⁸S₇/₂ ground state and its first excited state (⁶P₇/₂) at a relatively high energy level (around 32,000 cm⁻¹). researchgate.net This large energy gap makes the Gd³⁺ ion itself generally non-emissive in the visible spectrum but allows it to act as an effective sensitizer (B1316253), absorbing energy and transferring it to activator ions. mdpi.com

This compound and related compounds like gadolinium oxysulfide are advantageous as host materials due to their chemical and thermal stability, and low phonon energies, which minimize non-radiative energy losses and enhance the luminescent quantum efficiency of the doped activators. mdpi.com The choice of the host matrix is critical as the crystal field of the host can influence the electronic structure and transition probabilities of the dopant lanthanide ions. mdpi.com

Energy Transfer and Sensitization Processes in Doped this compound Phosphors

A key process in gadolinium-based phosphors is the efficient energy transfer from the Gd³⁺ sublattice to the doped activator lanthanide ions (e.g., Eu³⁺, Tb³⁺, Dy³⁺, Sm³⁺). researchgate.netfrontiersin.org This process typically occurs as follows:

Excitation : High-energy photons (often in the UV range) excite the Gd³⁺ ions in the host lattice from their ground state to higher energy levels. mdpi.com

Energy Migration : The excitation energy can migrate through the Gd³⁺ sublattice. frontiersin.org

Energy Transfer : The energy is then transferred from a Gd³⁺ ion to a nearby activator ion, promoting the activator to an excited state. This transfer can occur over relatively long distances due to the Gd³⁺ sublattice mediation. frontiersin.org

Luminescence : The excited activator ion then relaxes to its ground state by emitting a photon of a characteristic wavelength, resulting in the observed luminescence. mdpi.com The color of the emitted light depends on the specific activator ion and its electronic transitions. For example, Tb³⁺ typically produces green emission, while Eu³⁺ yields red emission. rsc.org

This sensitization mechanism allows for efficient luminescence from the activator ions even at low doping concentrations. frontiersin.org The efficiency of the energy transfer is a critical factor determining the brightness of the phosphor. In some cases, co-doping with other ions can further enhance the luminescence by facilitating more efficient energy transfer pathways or by increasing the absorption cross-section of the material. rsc.org The study of decay kinetics and photoluminescence spectra helps in understanding the specific energy transfer mechanisms, which can be influenced by factors such as the distance between the sensitizer and activator ions. researchgate.netresearchgate.net

Applications in Optical Sensing and Display Technologies

This compound and its derivatives, particularly gadolinium oxysulfide (Gd₂O₂S), serve as crucial host materials for phosphors used in a variety of optical sensing and display applications. Current time information in Bangalore, IN.samaterials.comaemree.comtandfonline.com The unique electronic configuration of the Gd³⁺ ion, with its half-filled 4f shell, provides a stable, non-luminescent host lattice that can be doped with other rare-earth ions (activators) to produce efficient and tunable light emission. jmsse.inresearchgate.net This property is leveraged in technologies ranging from high-resolution medical imaging to advanced solid-state lighting.

Scintillation Detectors for Radiation Sensing:

Gadolinium-based materials are prominent in the fabrication of scintillators, which convert high-energy radiation (like X-rays and gamma rays) into visible light for detection. samaterials.comwikipedia.organalyticalcomponents.uk Gadolinium oxysulfide, often activated with dopants such as terbium (Tb³⁺), praseodymium (Pr³⁺), or europium (Eu³⁺), is a widely used scintillator in medical imaging, including computed tomography (CT) and digital radiography. tandfonline.comwikipedia.organalyticalcomponents.uk The high density (7.32 g/cm³) and effective atomic number of gadolinium in Gd₂O₂S lead to a high probability of interaction with X-ray photons, resulting in excellent conversion efficiency. tandfonline.comwikipedia.org

For instance, terbium-doped gadolinium oxysulfide (Gd₂O₂S:Tb) is a common green-emitting phosphor used in X-ray intensifying screens. wikipedia.orgmdpi.com The primary emission peak is centered around 545 nm, which is well-matched with the spectral sensitivity of silicon-based photodetectors like charge-coupled devices (CCDs) and complementary metal-oxide-semiconductor (CMOS) sensors. analyticalcomponents.uk Research into Gd₂O₂S:Pr,Ce,F powder complexes has shown promise for ceramic scintillators with high final densities (up to 99.99% of theoretical) and grain sizes that can be controlled through synthesis methods like halide flux and sulfite (B76179) precipitation. wikipedia.org

Furthermore, gadolinium's high thermal neutron absorption cross-section makes it a valuable component in neutron detectors. researchgate.net Plastic scintillators doped with gadolinium can achieve high thermal neutron detection efficiencies. A study demonstrated that a 13 mm thick plastic scintillator containing 0.5% gadolinium by weight could detect 46% of incident thermal neutrons, highlighting its potential in various radiation monitoring applications. researchgate.net

Phosphors for Display Technologies:

In the realm of display technologies, this compound is a precursor for producing phosphors that enhance color reproduction and brightness. Current time information in Bangalore, IN.aemree.com These phosphors are significant in LED screens and other flat-panel displays. aemree.com By doping the gadolinium-based host lattice with specific lanthanide ions, phosphors can be engineered to emit bright and stable colors, leading to improved visual quality in electronic devices like smartphones and televisions. aemree.com

For example, Pr³⁺ and Ce³⁺ co-doped Gd₂O₂S phosphors have been synthesized and shown to produce a strong green emission at 513 nm, corresponding to the ³P₀→³H₄ transition of the Pr³⁺ ion. tandfonline.com The Commission Internationale de l'Eclairage (CIE) chromaticity coordinates for these phosphors confirm their suitability for green light generation in displays. tandfonline.com Similarly, Eu³⁺-doped gadolinium oxysulfate has been investigated for its red-emitting properties. samaterials.com The use of a flux method in the synthesis of Gd₂O₂SO₄:Eu³⁺ has been shown to significantly enhance the emission intensity. samaterials.com

The following table summarizes the optical properties of some this compound-based phosphors.

Phosphor SystemDopant(s)Excitation Wavelength (nm)Emission Peak (nm)Application
Gd₂O₂S:Pr³⁺,Ce³⁺Pr³⁺, Ce³⁺301513 (Green)Display Technologies, X-ray Imaging
Gd₂O₂S:Tb³⁺Tb³⁺X-rays545 (Green)X-ray Scintillators
Gd₂O₂SO₄:Eu³⁺Eu³⁺Not specifiedNot specified (Red)Display Technologies
Gd-doped plasticGdThermal Neutrons~425Neutron Detection

Catalytic Activity and Reaction Mechanisms Involving this compound

Gadolinium compounds, including the sulfate, are recognized for their potential in various catalytic processes, primarily owing to the Lewis acidic nature of the Gd³⁺ ion. samaterials.comacs.orgalfachemic.com

Heterogeneous Catalysis and Surface Reactivity of this compound

This compound-based materials have been successfully employed as heterogeneous catalysts. A notable example is the use of a hydrothermally synthesized sodium this compound hydrate, NaGd(SO₄)₂·H₂O, as a redox catalyst. acs.orgacs.org This ternary sulfate has demonstrated good activity and selectivity in the selective oxidation of sulfides. acs.orgacs.org A key advantage of this catalyst is its reusability without a significant loss in yield or selectivity, a crucial factor for industrial applications. acs.org The catalytic activity is attributed to the surface reactivity of the crystalline solid, where the gadolinium ions likely act as the active sites. acs.org

The synthesis conditions of these catalysts, such as hydrothermal methods, can influence their crystalline structure and, consequently, their catalytic performance. acs.org For NaGd(SO₄)₂, the reaction of Gd(NO₃)₃ with benzenedisulfonic acid disodium (B8443419) salt under hydrothermal conditions leads to the formation of the desired crystalline sulfate catalyst. acs.org

Lewis Acidity and Acid-Base Properties in Catalytic Processes

The catalytic activity of gadolinium compounds is often linked to the Lewis acidity of the Gd³⁺ ion. alfachemic.comresearchgate.net Lewis acids are electron-pair acceptors and can activate substrates in chemical reactions. In gadolinium-catalyzed reactions, the Gd³⁺ ion can coordinate with Lewis basic sites on organic molecules, thereby activating them for subsequent transformations. alfachemic.com

For instance, gadolinium trichloride (B1173362) has been used as a Lewis acid catalyst in the imino Diels-Alder reaction, where it enhances the activity, regioselectivity, and stereoselectivity of the reaction under mild conditions. alfachemic.com While this example uses the chloride salt, the principle of Lewis acidity is inherent to the Gd³⁺ ion and would be present in this compound as well. The sulfate anions, being the conjugate base of a strong acid, are weak Lewis bases, allowing the Lewis acidity of the Gd³⁺ to be the dominant factor in catalytic reactions. The Gutmann-Beckett method, which uses ³¹P-NMR spectroscopy with a probe molecule like triethylphosphine (B1216732) oxide (Et₃PO), could be employed to quantify the Lewis acidity of this compound in various solvents. wikipedia.org

Gadolinium-based metal-organic frameworks (MOFs) also exemplify the role of Gd³⁺ as a Lewis acid center in heterogeneous catalysis. A Gd-MOF has been shown to be an efficient catalyst for the cycloaddition of CO₂ with epoxides, where the Lewis acidic Gd³⁺ sites activate the epoxide ring. researchgate.net

Photocatalytic Applications of this compound Composites

While direct photocatalytic applications of pure this compound are not widely reported, gadolinium-based composites, particularly those involving gadolinium oxide (Gd₂O₃) derived from gadolinium salts, have shown significant photocatalytic activity. researchgate.netnih.govresearchgate.net These composites are primarily investigated for the degradation of organic pollutants in water.

The role of gadolinium in these composites is often to enhance the photocatalytic efficiency of a primary semiconductor photocatalyst, such as cadmium sulfide (B99878) (CdS) or titanium dioxide (TiO₂). nih.govresearchgate.net The Gd³⁺ ions can act as trapping sites for photogenerated electrons, which helps to reduce the recombination rate of electron-hole pairs, a major limiting factor in photocatalysis. researchgate.net This charge separation allows more charge carriers to participate in the redox reactions that degrade pollutants.

For example, a composite of Gd₂O₃ and CdS has been used for the photocatalytic degradation of methylene (B1212753) blue under visible light. nih.gov The modification of CdS with Gd₂O₃ was found to increase the photocatalytic efficiency. nih.gov Similarly, gadolinium-doped ceria nanoparticles have shown tunable catalytic activity for the pro-oxidation of hydrogen peroxide, a process relevant to advanced oxidation processes for water treatment. nsf.gov

The following table presents data on the photocatalytic degradation of methylene blue using a Gd₂O₃/CdS composite.

PhotocatalystDye Concentration (ppm)Irradiation Time (min)Degradation Efficiency (%)
Gd₂O₃@CA0.256041.02 (UV)
CdS/Gd₂O₃@CA0.256054.71 (UV)
CdS/Gd₂O₃/GO@CA0.256071.42 (UV)

Data adapted from a study on nanocomposites encapsulated in cellulose (B213188) acetate (B1210297) (CA) nanofibers. nih.gov

Environmental Remediation and Sorption Studies with this compound

The application of this compound in environmental remediation is an emerging area of research, with a focus on the removal of pollutants from aqueous solutions.

Adsorption Mechanisms of Heavy Metal Ions onto this compound Surfaces

While research specifically detailing the use of this compound as a direct adsorbent for heavy metal ions is limited, the principles of adsorption on metal salt surfaces can be inferred. The surface of this compound in an aqueous medium would present both Gd³⁺ ions and sulfate (SO₄²⁻) ions. These sites could potentially interact with heavy metal ions in solution through several mechanisms.

The primary mechanism would likely be ion exchange, where heavy metal cations in solution could exchange with the Gd³⁺ ions on the surface of the solid. The effectiveness of this process would depend on factors such as the relative concentrations, ionic radii, and hydration energies of the competing metal ions.

Another possible mechanism is surface precipitation. If the heavy metal forms an insoluble sulfate salt, the high concentration of sulfate ions at the surface of the this compound could induce the precipitation of the heavy metal sulfate.

Studies on the adsorption of gadolinium ions themselves onto various adsorbents, such as ion-exchange resins, have been conducted. researchgate.net For example, the sorption of Gd(III) onto a Dowex HCR-S/S cation exchange resin showed a monolayer capacity of 66.0 mg/g. researchgate.net While this study focuses on the removal of gadolinium, it provides insight into the types of interactions gadolinium ions can participate in, which is relevant to understanding the reverse process of adsorption onto a gadolinium-containing surface.

Research on other gadolinium-based materials offers further clues. Doping of ferrite (B1171679) nanoparticles with gadolinium has been shown to improve the adsorption of lead (Pb(II)) ions from water. researchgate.net This suggests that the presence of gadolinium on a material's surface can enhance its affinity for certain heavy metals.

The following table outlines the key parameters from a study on the adsorption of Gd(III) ions, which can provide a basis for understanding the reverse interactions.

AdsorbentAdsorbatepHEquilibrium Time (min)Adsorption Capacity (mg/g)Adsorption Model
Dowex HCR-S/S ResinGd(III)2.0 - 7.04066.0Langmuir

Data from a study on the removal of gadolinium ions from solution. researchgate.net

Further research is required to fully elucidate the adsorption mechanisms and efficiency of this compound surfaces for the remediation of heavy metal contamination.

Ion Exchange Properties and Contaminant Immobilization

This compound exhibits notable ion exchange capabilities, which are being explored for the immobilization of various contaminants. The trivalent gadolinium ion (Gd³⁺) can participate in ion exchange processes, substituting other cations within a material's structure. nih.gov

Detailed Research Findings:

Research into the sorption of gadolinium (III) ions from this compound solutions onto natural zeolites, such as clinoptilolite-containing tuff, has demonstrated the potential for contaminant immobilization. scirp.orgscirp.org Studies have shown that gadolinium can be effectively extracted from dilute solutions, with the efficiency influenced by factors like the grain size of the sorbent and the solid-to-liquid ratio. scirp.org The interaction is complex, with evidence suggesting that at lower concentrations, gadolinium cations are the dominant species involved in the exchange. scirp.org

In biological systems, Gd³⁺ ions can act as calcium blockers by replacing calcium ions, which has implications for therapeutic applications. scirp.org This same principle of ionic substitution is relevant to contaminant immobilization, where Gd³⁺ can replace and thus immobilize other harmful cations within a stable matrix.

The process of ion exchange is also critical in the purification systems of large-scale experiments that utilize this compound. For instance, in water Cherenkov detectors, specialized ion-exchange resins are developed to remove impurities while leaving the gadolinium and sulfate ions in solution. arxiv.org This selective ion exchange is crucial for maintaining the detector's sensitivity.

Role in Water Purification Technologies

The solubility of this compound in water allows for its use in large-volume applications, but also necessitates advanced purification techniques to maintain water quality without removing the gadolinium itself. americanelements.com This is particularly critical in scientific instruments like the Super-Kamiokande neutrino detector.

Detailed Research Findings:

To address the challenge of purifying gadolinium-loaded water, specialized water purification systems have been developed. These systems often employ a multi-stage process involving ultra-filters, nano-filters, and custom ion-exchange resins. arxiv.orgresearchgate.net The goal is to remove particulate matter, bacteria, and dissolved ions that could absorb light and reduce detector efficiency, while selectively retaining the dissolved this compound. arxiv.org

The EGADS (Evaluating Gadolinium's Action on Detector Systems) project was established to demonstrate the feasibility of this technology on a large scale. researchgate.net This research has led to the development of proprietary anion exchange resins capable of removing contaminants like uranium with high efficiency and no significant loss of gadolinium. researchgate.net The success of these systems relies on a deep understanding of the ion exchange properties of this compound and the ability to design materials that can differentiate between gadolinium ions and other dissolved impurities. arxiv.org

Furthermore, research has explored electrochemical filtration methods to recover gadolinium from wastewater, such as patient urine following MRI scans where gadolinium-based contrast agents are used. acs.org This technique utilizes an electric field and pH gradients to dissociate the gadolinium complexes and precipitate the gadolinium ions for recovery, addressing both environmental concerns and the demand for this rare-earth element. acs.org

Radiation Interaction and Detection Properties of this compound

Gadolinium and its compounds, including this compound, exhibit significant interactions with radiation, particularly neutrons, which forms the basis for their use in radiation detection technologies.

Certain gadolinium-based materials are known for their scintillation properties, emitting light when exposed to ionizing radiation. samaterials.comamericanelements.com This luminescence is a key principle behind their use in radiation detectors.

Detailed Research Findings:

Gadolinium-based phosphors, such as gadolinium oxysulfide (Gd₂O₂S) and gadolinium oxide (Gd₂O₃), are widely studied for their X-ray excited luminescence. nih.govmdpi.com When doped with other rare-earth elements like terbium (Tb³⁺) or europium (Eu³⁺), these materials can exhibit intense and specific light emissions. mdpi.comresearchgate.net For example, terbium-activated gadolinium oxysulfide is a common scintillator in X-ray imaging, emitting a primary peak at 545 nm (green light). wikipedia.org

Research on gadolinium pyrosilicate (Gd₂Si₂O₇) single crystals doped with terbium has shown very high scintillation light yields, making them promising for advanced radiation detectors. mdpi.com The luminescence mechanism involves the absorption of high-energy radiation by the gadolinium host lattice, followed by energy transfer to the dopant ions, which then de-excite by emitting visible light. mdpi.com The intensity and wavelength of this luminescence can be tuned by the choice and concentration of the dopant. mdpi.com

Scintillator MaterialDopantPrimary Emission PeakApplication
Gadolinium Oxysulfide (Gd₂O₂S)Terbium (Tb³⁺)544 nmX-ray Imaging
Gadolinium Pyrosilicate (Gd₂Si₂O₇)Terbium (Tb³⁺)544 nmRadiation Detection
Gadolinium Oxide (Gd₂O₃)Europium (Eu³⁺)VariesX-ray Chromatography

This table provides examples of gadolinium-based scintillators and their properties.

Gadolinium possesses one of the highest thermal neutron capture cross-sections among all stable elements. nih.gov This property is central to its application in neutron detection. This compound, being soluble in water, provides a practical means of introducing gadolinium into large-volume detectors. whiterose.ac.uk

Detailed Research Findings:

The high neutron capture cross-section is primarily due to the isotopes ¹⁵⁷Gd and ¹⁵⁵Gd. nih.govresearchgate.net Upon capturing a thermal neutron, the gadolinium nucleus enters an excited state and de-excites by emitting a cascade of gamma rays with a total energy of about 8 MeV. arxiv.orgu-tokyo.ac.jp In a water Cherenkov detector, these high-energy gamma rays produce Cherenkov radiation, which can be detected by photosensors.

The Super-Kamiokande experiment has successfully implemented this technique by dissolving this compound octahydrate into its massive volume of ultrapure water. sissa.itarxiv.org This "doping" of the water significantly enhances the detector's ability to identify neutrons, which is crucial for distinguishing between different types of neutrino interactions and reducing background noise. u-tokyo.ac.jpsissa.it Initial loading achieved a 50% neutron capture efficiency on gadolinium, which was later increased to 75% with additional this compound. arxiv.org

IsotopeNatural Abundance (%)Thermal Neutron Capture Cross-Section (barns)
¹⁵⁵Gd14.8~61,000
¹⁵⁷Gd15.7~254,000

This table shows the key properties of gadolinium isotopes relevant to neutron detection. Data sourced from multiple references. arxiv.orgnih.gov

Scintillation Phenomena and Radiation Luminescence

Solid-State Ionics and Electrochemical Applications of this compound

The ionic conductivity of gadolinium-containing materials is a growing area of research, with potential applications in solid-state devices like fuel cells and sensors. Gadolinium's trivalent state and ionic radius make it a suitable dopant for modifying the properties of other materials. nih.gov

Detailed Research Findings:

In the field of solid-state ionics, gadolinium is used as a dopant in materials like cerium oxide to create electrolytes for solid oxide fuel cells (SOFCs). wikipedia.org Gadolinium-doped ceria exhibits high ionic conductivity at lower operating temperatures. wikipedia.org While much of the research focuses on gadolinium oxide, the principles of ionic conduction are relevant to other gadolinium compounds.

Recent studies have begun to explore the direct electrochemical applications of gadolinium compounds. For example, gadolinium trichloride has been investigated as an electrode material for supercapacitors, demonstrating promising specific capacitance and energy density. chalcogen.ro The electrochemical mechanism involves the change in the oxidation state of gadolinium. chalcogen.ro Although this research used gadolinium chloride, it highlights the potential for gadolinium ions from salts like this compound to be used in electrochemical energy storage.

Furthermore, electrochemical methods are being developed to incorporate Gd³⁺ into substrates like zinc hexacyanoferrate, aiming to create new materials for applications such as MRI contrast agents. mdpi.com This research demonstrates the feasibility of using electrochemical processes to manipulate and utilize gadolinium ions from electrolytes, which could include solutions of this compound.

Computational and Theoretical Investigations of Gadolinium Sulfate Systems

Density Functional Theory (DFT) Calculations for Gadolinium Sulfate (B86663)

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For compounds containing lanthanide elements like gadolinium, standard DFT calculations must be adapted to properly account for the strongly correlated 4f electrons. This is often achieved by using the DFT+U method, where a Hubbard-like term (U) is added to the Hamiltonian to correct for the on-site Coulomb repulsion of these localized electrons. chemrxiv.org

Theoretical studies on the electronic properties of gadolinium sulfate are not widely available in published literature. However, insights can be drawn from DFT investigations into chemically related gadolinium compounds, such as gadolinium oxide (Gd₂O₃) and other oxysulfates.

DFT calculations on gadolinium-containing materials consistently show that the valence band is primarily composed of oxygen 2p states, while the conduction band is dominated by gadolinium 5d states. researchgate.netrsc.org The highly localized 4f electrons of gadolinium typically form sharp peaks in the density of states. ias.ac.in Spin-polarized calculations are essential, as the seven unpaired 4f electrons in Gd³⁺ result in a high magnetic moment. ias.ac.in

The band gap is a critical parameter determining the electronic and optical properties of a material. For gadolinium compounds, the calculated band gap can be sensitive to the level of theory used, particularly the value of the Hubbard U parameter in DFT+U calculations. For example, studies on gadolinium-doped ceria have shown that doping significantly alters the band gap. arxiv.org In a study on yttrium oxysulfate (Y₂O₂SO₄), a compound structurally related to potential phases of this compound, DFT calculations predicted an indirect band gap of 5.32 eV. uq.edu.au DFT studies on various gadolinium oxides and doped materials have reported a range of band gap values, as shown in the table below.

Table 1: Calculated Band Gaps for Gadolinium-Containing Compounds from DFT Studies This table presents data for compounds related to this compound, as direct computational studies on Gd₂(SO₄)₃ are limited.

Compound Method Calculated Band Gap (eV) Reference
Y₂O₂SO₄ DFT (HSE06) 5.32 uq.edu.au
Gd-doped g-C₃N₄ DFT 2.56 chemrxiv.org
Fe-doped Gd₂O₃ First-principles 0.61 researchgate.net
Bulk Gd₂O₃ First-principles 2.60 researchgate.net

The density of states (DOS) analysis for gadolinium compounds reveals the contribution of different atomic orbitals to the electronic bands. In gadolinium oxide, the O 2p orbitals form the majority of the valence band, while the Gd 5d and 6s orbitals contribute to the conduction band. The Gd 4f states appear as sharp, localized states, with spin-polarized calculations showing a clear separation between the occupied spin-up and unoccupied spin-down 4f bands. ias.ac.in A similar electronic structure would be anticipated for this compound, with additional contributions from the sulfur and oxygen orbitals of the sulfate group.

Computational methods can predict vibrational spectra (Infrared and Raman), which serve as fingerprints for chemical compounds. These predictions are achieved by calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix), from which vibrational frequencies and modes can be determined. nih.govresearchgate.net

While comprehensive theoretical spectra for this compound are not prominent in the literature, experimental IR spectroscopy has been performed on its hydrated form, this compound octahydrate (Gd₂(SO₄)₃·8H₂O). aps.orgnih.gov These studies provide a basis for what a computational model would aim to reproduce. The primary vibrational modes are associated with the sulfate (SO₄²⁻) ions and the water of hydration.

DFT calculations have been successfully used to analyze the vibrational spectra of related compounds like yttrium oxysulfate (Y₂O₂SO₄). In that study, calculated spectral lines were associated with vibrations of the sulfate ions and the [Y₂O₂²⁺] structural units, showing good agreement with experimental IR and Raman spectra. uq.edu.au For the sulfate ion, the main vibrational modes are the symmetric stretch (ν₁), symmetric bend (ν₂), antisymmetric stretch (ν₃), and antisymmetric bend (ν₄). The frequencies of these modes in the experimental spectrum of Gd₂(SO₄)₃·8H₂O and its decomposition products have been identified. aps.orgnih.govscientific.net

Table 2: Experimental Infrared Vibrational Frequencies for this compound Octahydrate and Its Thermal Products This table shows the main absorption bands observed in the experimental IR spectra and their assignments.

Wavenumber (cm⁻¹) Assignment Compound Phase Reference
~1100 ν₃ (SO₄²⁻) Gd₂(SO₄)₃·8H₂O aps.orgnih.gov
~990 ν₁ (SO₄²⁻) Anhydrous Gd₂(SO₄)₃ aps.org
~645, 615 ν₄ (SO₄²⁻) Gd₂(SO₄)₃·8H₂O aps.orgnih.gov
~450 ν₂ (SO₄²⁻) Anhydrous Gd₂(SO₄)₃ aps.org
3200-3600 O-H stretching (H₂O) Gd₂(SO₄)₃·8H₂O aps.orgnih.gov
~1640 H-O-H bending (H₂O) Gd₂(SO₄)₃·8H₂O aps.orgnih.gov

A theoretical DFT study of this compound would involve optimizing the crystal structure and then performing a frequency calculation. nih.gov The results would provide the wavenumbers and intensities for both IR and Raman active modes, allowing for a direct comparison with and deeper interpretation of experimental data. researchgate.net

DFT calculations are instrumental in predicting the stable crystal structures and magnetic properties of materials. For gadolinium compounds, accurately modeling the magnetic behavior requires methods like DFT+U that can handle the localized 4f electrons, which are the primary source of magnetism. chemrxiv.org

Gadolinium metal is ferromagnetic, and its compounds often exhibit complex magnetic ordering. Experimental studies on this compound octahydrate have investigated its magnetic susceptibility at low temperatures. These experiments provide benchmark data that theoretical simulations aim to replicate. Calculations can determine the magnetic ground state (ferromagnetic, antiferromagnetic, or paramagnetic) by comparing the energies of different spin configurations.

Simulations of bulk gadolinium have shown that standard DFT fails to predict the correct ferromagnetic ground state, highlighting the necessity of the DFT+U correction. chemrxiv.org For gadolinium oxide clusters, DFT has been used to study the stability of various structures and their magnetic coupling. These studies show a preference for antiferromagnetic coupling between adjacent Gd atoms in some cluster geometries.

Prediction of Vibrational Frequencies and Raman/IR Spectra

Molecular Dynamics Simulations for this compound

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes, structural evolution, and thermodynamic properties. These simulations rely on a force field, a set of parameters and equations that describes the potential energy of the system as a function of its atomic coordinates.

There is a notable lack of specific MD simulation studies on ion transport within solid-state this compound in the existing scientific literature. However, the methodologies for investigating ionic conduction in solids are well-established and have been applied to numerous other materials, such as solid-state battery electrolytes and fuel cell components. nih.govaps.org

These computational techniques, including classical MD, ab initio MD (AIMD), and kinetic Monte Carlo (kMC) simulations, are used to elucidate the mechanisms of ion movement. In a solid crystal, ion transport typically occurs through defect-mediated mechanisms:

Vacancy Mechanism: An ion moves from its regular lattice site to an adjacent empty site (a vacancy).

Interstitial Mechanism: An ion located in an interstitial position (a space between regular lattice sites) moves to a neighboring interstitial site.

Interstitialcy Mechanism: An interstitial ion displaces an ion from a regular lattice site, which then becomes the new interstitial ion.

To study this compound, a simulation would involve creating a supercell of the crystal structure, potentially introducing defects like vacancies or interstitials, and then running an MD simulation at various temperatures. By analyzing the trajectories of the ions, one can calculate key transport properties like the diffusion coefficient. The diffusion coefficient can be related to ionic conductivity via the Nernst-Einstein equation. chemrxiv.org Such simulations could identify the mobile ionic species (Gd³⁺ or SO₄²⁻), the preferred diffusion pathways through the crystal lattice, and the activation energy for ion hopping, providing fundamental insights into the material's potential as a solid-state ionic conductor.

The behavior of this compound in solution is largely governed by the interactions of the Gd³⁺ and SO₄²⁻ ions with solvent molecules, typically water. MD simulations are exceptionally well-suited for studying these phenomena. Numerous simulation studies have focused on the aqueous Gd³⁺ ion due to its importance as a contrast agent in magnetic resonance imaging (MRI).

These simulations reveal that the Gd³⁺ ion has a well-defined first hydration shell, with the number of coordinating water molecules (the coordination number) typically being 8 or 9. The geometry of this first shell is often described as a square antiprism or a capped square antiprism. The simulations also provide information on the dynamics of water exchange between the first hydration shell and the bulk solvent, a key parameter in the performance of MRI contrast agents.

Table 3: Properties of Hydrated Gadolinium(III) Ion from Molecular Dynamics Simulations This table summarizes typical findings for the Gd³⁺ aqua ion, which are relevant to aqueous solutions of this compound.

Property Typical Value Method Reference
First Shell Coordination Number 8 First-principles MD
Average Gd-O Distance 2.37 Å First-principles MD
Residence Time (Outer Sphere) 10-20 ps Classical MD

In a this compound solution, the sulfate anions would interact with the hydrated Gd³⁺ cations. MD simulations could explore the formation of ion pairs, which can be categorized as:

Contact Ion Pair (CIP): The Gd³⁺ and SO₄²⁻ ions are in direct contact.

Solvent-Shared Ion Pair (SSIP): The ions are separated by a single layer of water molecules.

Solvent-Separated Ion Pair (2SIP): The ions are separated by two layers of water molecules.

Simulations can quantify the relative stability and populations of these different ion pair configurations by calculating the potential of mean force (PMF) along the Gd-S separation coordinate. This provides a detailed picture of the speciation in solution and how it changes with concentration and temperature, which in turn influences bulk properties like solubility and conductivity.

Ion Transport Mechanisms in Solid-State this compound

Force Field Development and Parameterization for this compound Systems

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, enabling the study of the structure, dynamics, and thermodynamics of molecular systems. The accuracy of these simulations is critically dependent on the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. Developing a reliable force field for systems containing this compound is a non-trivial task due to the unique challenges posed by the Gd³⁺ ion.

The parameterization of lanthanide ions like Gd³⁺ is complicated by their large charge, high coordination numbers, and the partially filled 4f shell, which is typically excluded from explicit quantum mechanical treatment in classical simulations. researchgate.net Two primary strategies have emerged for modeling metal complexes: the non-bonded and bonded models. acs.orgnih.gov

The non-bonded model treats the Gd³⁺ ion as a discrete particle interacting with its environment through electrostatic and van der Waals forces, without predefined covalent bonds to its ligands. nih.gov In this approach, the Lennard-Jones (LJ) parameters and partial charge of the gadolinium ion are optimized to reproduce key experimental or quantum mechanical data. For instance, studies on aqueous Gd³⁺ have developed LJ parameters to accurately replicate properties like the hydration free energy and the coordination structure, such as the number of water molecules in the first coordination sphere and the average Gd-O bond distance. acs.orgnih.gov

The bonded model , conversely, defines explicit bonds, angles, and dihedral terms between the Gd³⁺ ion and the coordinating atoms of the sulfate ligands. nih.gov This approach is often necessary to maintain the correct coordination geometry, especially in complex structures. Force field parameters for these interactions, which are typically absent in standard force fields like the General Amber Force Field (GAFF) or CHARMM, must be derived from high-level quantum mechanical (QM) calculations. nih.govacs.org The Seminario method, for example, derives force constants from the Hessian matrix of a QM-optimized structure. nih.gov

A critical component of any force field is the accurate representation of electrostatic interactions, which necessitates the assignment of partial atomic charges. These are typically derived by fitting them to the electrostatic potential (ESP) calculated from ab initio QM methods, such as Hartree-Fock (HF) or Density Functional Theory (DFT). nih.gov Common charge derivation schemes include Merz-Kollman and Mulliken population analysis. acs.orgnih.gov

The development process involves several key steps:

Quantum Mechanical Calculations: Obtaining the optimized geometry and electronic properties of a model this compound system (e.g., [Gd(SO₄)(H₂O)ₓ]⁺) using QM methods.

Charge Derivation: Calculating partial atomic charges for all atoms in the model system. nih.gov

Parameter Assignment: Using existing parameters from established force fields (e.g., AMBER, CHARMM, GAFF) for the sulfate anion and developing new parameters (bonds, angles, dihedrals, Lennard-Jones) for the Gd³⁺ ion and its interactions with the sulfate group. nih.govacs.orgbiorxiv.org

Validation: Testing the newly developed force field by running MD simulations and comparing the resulting structural and dynamic properties (e.g., radial distribution functions, coordination numbers) against experimental data or ab initio molecular dynamics (AIMD) simulations. biorxiv.org

The following table summarizes common approaches and components used in the parameterization of gadolinium-containing systems, which are applicable to this compound.

Force Field / MethodModel TypeGd³⁺ TreatmentCharge DerivationQM Level for ParameterizationKey Application/Finding
CHARMM Non-bondedFree ion with charge +3 and optimized Lennard-Jones parameters. acs.orgnih.govN/A (formal charge)N/AReproduced coordination number and hydration free energy of aqueous Gd³⁺. acs.org
AMBER/GAFF (MCPB.py) BondedExplicit bonds to coordinating atoms. nih.govMerz-Kollman (ESP)HF or DFT (e.g., B3LYP)Missing force constants and equilibrium values derived from QM Hessian calculations. nih.gov
AMOEBA PolarizableIncludes multipole moments and induced dipoles.N/A (uses multipoles)High-level QMUsed to study a Gd(III) polyaminocarboxylate chelate, offering a more detailed electrostatic description. nih.gov
Ab Initio Derived BondedParameters fitted to QM potential energy surface (PES). researchgate.netN/A (part of PES fit)Restricted Hartree-Fock (RHF) with ECPDeveloped for Gd³⁺ interactions with various oxygen donor atoms, applicable to sulfates. researchgate.net

Quantum Chemical Approaches for Excited State Properties and Luminescence Mechanisms

While classical force fields can describe the structural dynamics of this compound in its ground state, understanding its electronic properties, particularly excited states and luminescence, requires the application of quantum chemical methods. These approaches can model the intricate electronic transitions within the Gd³⁺ ion and the energy transfer processes that govern its optical behavior.

Gadolinium compounds are of significant interest in materials science for their potential as host lattices for phosphors. The Gd³⁺ ion itself has a unique electronic structure, with a half-filled 4f⁷ configuration and a large energy gap between the ⁸S₇/₂ ground state and the first excited state (⁶P₇/₂). mdpi.com This configuration makes Gd³⁺ an excellent sensitizer (B1316253), capable of absorbing energy and efficiently transferring it to other luminescent lanthanide ions (activators) doped into the host lattice. mdpi.com

Quantum chemical methods, especially Density Functional Theory (DFT), are employed to investigate several key aspects of gadolinium-containing materials:

Electronic Structure: DFT calculations are used to determine the electronic band structure, density of states (DOS), and band gap of the host material. arxiv.orgresearchgate.net For instance, studies on gadolinium oxide (Gd₂O₃) and gadolinium oxyhydride (GdHO) have shown how the nature of the anion (O²⁻ vs. H⁻) significantly influences the position of the valence and conduction bands. researchgate.netmdpi.com Similar studies on this compound would reveal the contribution of sulfate and gadolinium orbitals to the electronic structure, which is crucial for predicting charge transfer processes.

Excited State Calculations: Calculating the energy levels of the 4f⁷ configuration of Gd³⁺ within a crystal lattice is a formidable theoretical challenge. Early theoretical work on Gd³⁺ in a lanthanum ethyl sulfate lattice attempted to estimate the contributions to the ground-state splitting from numerous complex mechanisms, including spin-orbit coupling, crystal field effects, spin-spin interactions, and configuration interactions. aps.org The results indicated that a purely ionic model was insufficient, highlighting the necessity of considering covalent interactions between the gadolinium ion and its ligands. aps.org

Luminescence Mechanisms: Theoretical models can elucidate the pathways of energy transfer that lead to luminescence. In systems like Eu³⁺-doped Gd₂O₃, rate equation models based on quantum mechanically derived parameters can describe the interplay between direct energy transfer (e.g., O²⁻ → Eu³⁺), back-transfer (Eu³⁺ → O²⁻), and energy migration between activator ions (Eu³⁺ → Eu³⁺). acs.orgresearchgate.net These computational studies help explain phenomena like concentration quenching and identify the dominant processes responsible for efficient luminescence. acs.orgresearchgate.net For this compound, such models would be critical for understanding how energy absorbed by the system is channeled to produce light.

Role of Defects: The combination of experimental techniques like X-ray photoelectron spectroscopy (XPS) with DFT calculations can identify the nature of structural defects and their impact on electronic properties and luminescence. arxiv.org Theoretical studies on Gd₂O₃ have shown that different defect types create distinct electronic states that influence charge-transfer processes and, consequently, the material's optical response. arxiv.org

The table below summarizes key theoretical findings for gadolinium compounds, which serve as a model for the type of investigations applicable to this compound.

SystemQM MethodProperty InvestigatedKey Finding
Gd₂O₃ DFTElectronic Structure, DefectsIdentified [Gd...O-OH] and [Gd...O-O] defects that alter charge-transfer processes and contribute differently to the valence band structure. arxiv.org
GdHO DFTElectronic Band StructureThe top of the valence band is at a higher energy compared to Gd₂O₃ due to the contribution of H⁻ 1s orbitals, affecting the band gap. researchgate.net
Gd³⁺ in La(C₂H₅SO₄)₃·9H₂O Configuration InteractionGround-State SplittingShowed that purely ionic models are inadequate to explain the observed splitting, pointing to the importance of covalent interactions with ligands. aps.org
Gd₂O₃:Eu³⁺ Rate Equation ModelEnergy Transfer MechanismDirect energy transfer and migration were identified as the main drivers of luminescence concentration quenching. acs.orgresearchgate.net
GdHO, Gd₂O₃ DFTWork FunctionTheoretical work functions were calculated (3.4 eV for GdHO, 4.3 eV for Gd₂O₃), providing insight into surface electronic properties. mdpi.com

Environmental Fate and Ecotoxicological Considerations of Gadolinium Sulfate in Natural Systems

Speciation and Solubility of Gadolinium Sulfate (B86663) in Aqueous Environments

Gadolinium sulfate is described as a white crystalline solid that is moderately soluble in water. americanelements.comcymitquimica.com Its solubility in water is reported to be 2.60 g/L at 20°C. chemicalbook.com The solubility of this compound in water tends to decrease as the temperature rises. chemicalbook.com In aqueous solutions, this compound dissociates to form gadolinium (III) ions (Gd³⁺) and sulfate ions (SO₄²⁻). cymitquimica.com

The speciation of gadolinium in aquatic environments is complex and influenced by various factors such as pH, temperature, and the presence of other ions and organic matter. mdpi.comresearchgate.net In natural waters, the free Gd³⁺ ion is highly reactive and tends to form complexes with inorganic ligands like phosphate (B84403) and carbonate, which can keep it dissolved in the water column. mdpi.comacs.org Humic acid, a major component of organic matter in soil and water, can also form strong coordination bonds with gadolinium, affecting its bioavailability and toxicity. mdpi.com

Table 1: Solubility of this compound

Property Value Reference
Appearance White crystalline solid cymitquimica.com
Water Solubility 2.60 g/L at 20°C chemicalbook.com
General Solubility Moderately soluble in water and acid americanelements.com

| Temperature Effect | Solubility decreases with increasing temperature | chemicalbook.com |

Mobility and Transport Mechanisms in Soil and Aquatic Systems

The mobility of this compound in the environment is largely dictated by its water solubility and its interactions with soil and sediment particles. mdpi.comfishersci.ie Being water-soluble, this compound has the potential to be mobile in the environment and can spread through water systems. fishersci.ie In soil, its mobility is influenced by the soil type and redox conditions. nih.gov

Studies on gadolinium-based compounds have shown that while some forms can be highly mobile in groundwater systems, others are almost completely immobile. nih.gov For instance, the transport of gadolinium-containing pharmaceuticals was found to be affected by soil type, with high mobility observed under certain redox conditions. nih.gov The presence of organic matter and clay minerals in soil can lead to the adsorption of gadolinium ions, reducing their mobility. mdpi.com In aquatic systems, gadolinium can be transported over long distances, contaminating ecosystems far from the original source of pollution. auntminnieeurope.com

Biogeochemical Cycling and Transformation Pathways of this compound

Once in the environment, this compound can undergo various transformations that influence its fate and bioavailability. mdpi.com While gadolinium itself does not degrade, the chemical forms it takes can change. auntminnieeurope.com In wastewater treatment plants, for example, processes like oxidation, reduction, and hydrolysis can lead to the partial degradation and transformation of gadolinium complexes. researchgate.net

Transmetalation is a key transformation pathway where the gadolinium ion in a complex can be replaced by other metal ions. mdpi.comnih.gov For example, it has been reported that about 10% of gadolinium in complexes with other rare earth elements can undergo this process. mdpi.com Environmental factors such as sunlight (UV radiation), pH, and temperature can also influence the stability and degradation of gadolinium compounds. mdpi.comresearchgate.net Some studies have shown that UV exposure can facilitate the degradation of certain gadolinium complexes, potentially releasing free gadolinium ions into the environment. mdpi.com

Ecotoxicological Impact on Aquatic and Terrestrial Biological Systems

The free gadolinium ion (Gd³⁺) is known to be toxic to living organisms. mdpi.comaimspress.com Its toxicity stems from its ability to mimic essential cations like calcium (Ca²⁺), which can interfere with numerous cellular and biochemical processes. mdpi.comaimspress.com

Aquatic Systems: In aquatic environments, gadolinium has been shown to have varying effects on different trophic levels. echinobase.org Primary producers, such as algae, have exhibited high sensitivity, with growth inhibition occurring at low concentrations. echinobase.org In contrast, primary consumers like Daphnia magna showed a higher tolerance. echinobase.org Gadolinium can bioaccumulate in aquatic organisms, including bivalves, crustaceans, and fish, potentially impairing functions like filtration and reproduction. auntminnieeurope.comnih.gov Studies have documented gadolinium accumulation in the tissues of freshwater clams and mussels. nih.gov

Terrestrial Systems: Research on the effects of gadolinium on terrestrial organisms is more limited. mdpi.comnih.gov However, studies on earthworms (Lumbricus terrestris) have shown that they are susceptible to gadolinium exposure. nih.gov While acute toxicity was low in adult earthworms, sublethal effects such as cellular stress were observed. nih.gov Juvenile earthworms appeared to be more susceptible to the effects of gadolinium. nih.gov Plants can also absorb gadolinium from the soil, and while low concentrations might sometimes enhance growth, higher levels can be toxic, impairing processes like photosynthesis. mdpi.com The accumulation of gadolinium in plants raises concerns about its potential transfer through the food chain. mdpi.com

Table 2: Ecotoxicological Effects of Gadolinium

Organism/System Effect Reference
Aquatic Primary Producers (Algae) Growth inhibition at low concentrations echinobase.org
Aquatic Primary Consumers (Daphnia magna) Higher tolerance compared to primary producers echinobase.org
Bivalves, Crustaceans, Fish Bioaccumulation, potential impairment of filtration and reproduction auntminnieeurope.com
Earthworms (Lumbricus terrestris) Cellular stress, increased susceptibility in juveniles nih.gov

| Plants | Potential for growth enhancement at low concentrations, toxicity and impaired photosynthesis at high concentrations | mdpi.com |

Remediation Strategies for Gadolinium Contamination in Environmental Matrices

Addressing gadolinium contamination in the environment requires effective remediation strategies. Several methods are being explored for the removal of gadolinium from water and soil.

Sorption: This is considered one of the most promising techniques due to its simplicity and high efficiency. mdpi.com Various materials, including clays, zeolites, and nanomaterials like manganese ferrite (B1171679) nanoparticles, have been tested as sorbents to remove gadolinium from contaminated water. mdpi.com Manganese ferrite nanoparticles have shown high efficiency, removing over 90% of gadolinium within an hour under certain conditions. mdpi.com

Phytoremediation: This strategy uses plants to remove contaminants from the environment. mdpi.com Studies have investigated the use of the free-floating duckweed Lemna gibba for the biosorption and recovery of ionic gadolinium from contaminated water. researchgate.net This plant has shown the ability to accumulate gadolinium from the water. researchgate.net

Advanced Oxidation Processes: Treatments combining UV-C irradiation with hydrogen peroxide have been shown to effectively degrade some gadolinium-based compounds. nih.gov

Bioremediation: Research is ongoing into the use of biological molecules for gadolinium removal. researchgate.net A synthetic protein has been developed that can bind to gadolinium, offering a potential method for its extraction from solutions. researchgate.netnih.gov

Collection at the Source: A preventative measure involves collecting urine from patients for at least 24 hours after they have received gadolinium-based contrast agents, which would significantly reduce the amount entering wastewater systems. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Gadolinium (III) ion
Sulfate ion
Phosphate
Carbonate
Humic acid
Calcium
Manganese ferrite

Future Research Directions and Emerging Frontiers in Gadolinium Sulfate Chemistry

Integration of Gadolinium Sulfate (B86663) into Multifunctional Hybrid Materials

The development of multifunctional hybrid materials, which combine the distinct properties of different components into a single system, represents a significant frontier in materials science. The integration of gadolinium sulfate into such materials is a promising avenue for creating novel platforms with synergistic capabilities. Future research is poised to explore the incorporation of this compound into a variety of matrices to develop advanced functional materials.

One area of focus is the creation of hybrid materials for biomedical applications. nih.gov For instance, gadolinium-based nanoparticles have been integrated into polymer scaffolds to create theranostic agents that combine diagnostic imaging with therapeutic drug delivery. nih.govrsc.org Building on this, future work could involve encapsulating this compound within biodegradable polymers or liposomes. pnas.org Such hybrid materials could serve as contrast agents for magnetic resonance imaging (MRI) while also delivering therapeutic payloads to targeted sites. rsc.orgchemimpex.com Research into gadolinium-based coordination polymer hollow submicrospheres has shown potential for multimodal imaging, and similar structures incorporating the sulfate anion could be explored. researchgate.net

Another emerging application is in the field of radiation detection. Hybrid materials composed of a polymer matrix, such as poly(methyl methacrylate) (PMMA), loaded with gadolinium-based nanoparticles are being developed for neutron detection. unict.it Gadolinium has a very high cross-section for neutron capture, and dispersing it within a hydrogen-rich polymer matrix allows for efficient neutron moderation and detection. unict.it Future research will likely focus on optimizing the loading and dispersion of this compound within these polymer composites to enhance their detection efficiency and long-term stability.

The development of these hybrid materials necessitates a deep understanding of the interfacial chemistry between this compound and the host matrix. Tailoring the surface chemistry of this compound particles to ensure compatibility and strong adhesion with the surrounding material will be crucial for creating stable and effective hybrid systems.

Exploration of Novel Synthetic Pathways for Tailored this compound Architectures

The synthesis of this compound with precisely controlled size, morphology, and purity is critical for its application in advanced technologies. While traditional methods have been effective, the future of this compound chemistry lies in the exploration of novel synthetic pathways that offer greater control over the material's architecture at the nanoscale.

Wet chemical routes, such as co-precipitation and sol-gel methods, have been widely used for the synthesis of gadolinium-based materials. mdpi.comresearchgate.net Future research will likely focus on refining these techniques to produce this compound nanoparticles with uniform size distributions and specific shapes. For example, the reverse coprecipitation method has been explored for producing phosphors and could be adapted for this compound synthesis. researchgate.net Solvothermal synthesis, which involves a chemical reaction in a sealed vessel at elevated temperatures and pressures, offers another promising route for obtaining crystalline this compound nanostructures with controlled morphologies. researchgate.net

For applications requiring exceptionally high purity, such as in the Super-Kamiokande neutrino observatory, advanced purification and synthesis methods are being developed. researchgate.netarxiv.org These multi-step processes involve the dissolution of gadolinium oxide in acid, followed by solvent extraction to remove impurities, and finally, a high-purity sulfation process to produce this compound octahydrate. researchgate.net Continued research in this area will focus on improving the efficiency and scalability of these ultra-pure synthesis techniques.

Furthermore, the principles of green chemistry are expected to increasingly influence the design of new synthetic pathways. This includes the use of more environmentally benign solvents, lower reaction temperatures, and processes that minimize waste generation, as will be discussed in more detail in a later section. The development of solvent-free methods, such as mechanochemical synthesis, which uses mechanical energy to induce chemical reactions, could also be a promising avenue for the environmentally friendly production of this compound. scispace.com

Advanced In Situ Characterization Techniques for Dynamic Processes in this compound

Understanding the dynamic processes that occur during the synthesis, crystallization, and functionalization of this compound is essential for controlling its properties and performance. Advanced in situ characterization techniques, which allow for the real-time monitoring of these processes, are becoming indispensable tools for researchers.

Future research will increasingly rely on techniques that provide insights into the formation and transformation of this compound at the atomic and molecular levels. For instance, in situ transmission electron microscopy (TEM) can be used to directly observe the nucleation and growth of this compound nanoparticles in solution, providing valuable information for optimizing synthesis parameters. arxiv.org Similarly, in situ X-ray diffraction (XRD) can monitor the evolution of the crystalline structure of this compound during solvothermal synthesis or annealing processes. researchgate.net

Spectroscopic techniques will also play a crucial role in the in situ characterization of this compound. For example, in situ Raman and infrared (IR) spectroscopy can provide information about the coordination environment of the gadolinium and sulfate ions during complex formation and material integration. researchgate.net For gadolinium-based materials deposited as thin films, techniques like in situ plasma oxidation characterization can reveal details about their oxidation state and dielectric properties. arxiv.org

Furthermore, advanced nuclear magnetic resonance (NMR) techniques, such as those utilizing the paramagnetic properties of gadolinium, can be employed to probe the local environment and dynamics of this compound in hybrid materials and biological systems. acs.org These in situ characterization methods will provide a deeper understanding of the structure-property relationships in this compound, enabling the rational design of new materials with tailored functionalities.

Harnessing Quantum Phenomena in this compound for Novel Technologies

The unique electronic configuration of the gadolinium(III) ion, with its seven unpaired electrons and large electron spin quantum number (S = 7/2), gives rise to distinct quantum phenomena that can be harnessed for a variety of novel technologies. radiopaedia.orgacs.org Future research in this area will focus on exploiting these quantum properties for applications in quantum information processing, sensing, and advanced imaging.

One of the most well-known applications of gadolinium's quantum properties is in magnetic resonance imaging (MRI), where it acts as a T1 relaxation agent. radiopaedia.org The paramagnetic nature of the Gd(III) ion enhances the relaxation rate of water protons, leading to improved image contrast. nih.gov Future research will aim to develop more efficient and targeted this compound-based contrast agents by optimizing their relaxivity and biocompatibility. nih.gov

Beyond MRI, the electron spin of the gadolinium ion can be utilized as a quantum bit, or qubit, for quantum computing. The long spin coherence times of gadolinium complexes at low temperatures make them promising candidates for this application. Research will focus on designing and synthesizing this compound-based molecular magnets and coordination polymers where the quantum states of the gadolinium ions can be controlled and manipulated.

Furthermore, the photoluminescent properties of gadolinium-based materials, often achieved through doping with other lanthanide ions, open up possibilities for applications in optical sensing and bioimaging. mdpi.comresearchgate.net The gadolinium host lattice can efficiently transfer energy to the dopant ions, leading to characteristic emission spectra. researchgate.net Future work will explore the development of this compound-based phosphors with tailored emission properties for use in areas such as temperature sensing and anti-counterfeiting technologies. The study of electron spin resonance in gadolinium salts also provides fundamental insights into their magnetic properties, which is crucial for these applications. osti.gov

Sustainable and Green Chemistry Approaches in this compound Research and Application

As the use of gadolinium compounds, including this compound, continues to grow, there is an increasing need to adopt sustainable and green chemistry principles in their research and application. asdlib.orgmdpi.com This involves developing environmentally benign synthesis methods, minimizing waste, and considering the entire life cycle of gadolinium-containing products. researchgate.net

A key focus of future research will be the development of greener synthetic routes for this compound. mdpi.com This includes the use of water as a solvent, the replacement of hazardous reagents with safer alternatives, and the design of energy-efficient processes. researchgate.net For example, exploring solvent-free synthesis methods like mechanochemistry and microwave-assisted synthesis could significantly reduce the environmental impact of this compound production. scispace.com

The increasing presence of gadolinium in the environment, largely due to its use in MRI contrast agents, has raised concerns about its potential ecological impact. mdpi.comnih.gov Future research will need to address the remediation of gadolinium from wastewater and natural water systems. This could involve the development of new adsorbent materials or biological remediation methods to capture and recycle gadolinium. nih.govnih.gov The development of biodegradable and biocompatible gadolinium complexes is also a critical area of research to minimize their environmental persistence. pnas.org

Life cycle assessment (LCA) will become an increasingly important tool for evaluating the environmental footprint of this compound and its applications. LCA can help identify hotspots in the production, use, and disposal phases and guide the development of more sustainable alternatives. By integrating the principles of green chemistry and sustainability into all aspects of this compound research, the scientific community can ensure that the benefits of this versatile compound are realized in an environmentally responsible manner. researchgate.net

Q & A

Q. How can systematic reviews on this compound’s applications avoid bias in literature selection?

  • Methodological Answer : Use PRISMA frameworks to document search strategies across databases (e.g., SciFinder, Web of Science). Apply inclusion/exclusion criteria based on study quality (e.g., peer-reviewed journals, sample sizes). Use tools like VOSviewer for bibliometric analysis to map research trends .

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